1,1,1-Trifluoroethyl-PEG4-azide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3N3O4/c11-10(12,13)9-20-8-7-19-6-5-18-4-3-17-2-1-15-16-14/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMFBNPYALGJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(F)(F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoroethyl-PEG4-azide is a heterobifunctional chemical linker integral to advancements in bioconjugation and drug development.[1] Its unique structure, featuring a trifluoroethyl group and an azide (B81097) moiety connected by a flexible tetra-polyethylene glycol (PEG4) spacer, offers a versatile platform for covalently linking molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial property for biological applications.[2] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.
Physicochemical Properties
The distinct functionalities of this compound impart specific chemical characteristics that are advantageous in bioconjugation. The trifluoroethyl group can be used to react with primary amines, such as those on the lysine (B10760008) residues of proteins.[2][3] The azide group is a key component for "click chemistry," a set of rapid, selective, and high-yield chemical reactions.[4]
Table 1: Physicochemical and Structural Data for this compound
| Property | Value | Reference(s) |
| Chemical Name | 14-azido-1,1,1-trifluoro-3,6,9,12-tetraoxatetradecane | [5] |
| Molecular Formula | C10H18F3N3O4 | [1][5] |
| Molecular Weight | 301.26 g/mol | [1][5] |
| CAS Number | 1817735-35-5 | [1][5] |
| Appearance | White or off-white powder/solid | [5] |
| Purity | Typically ≥95% | [5] |
| Solubility | Soluble in water and aqueous buffers, as well as organic solvents like DMF and DMSO. | [6][7] |
| Storage Conditions | Recommended storage at -20°C in a dry, dark environment for long-term stability. | [5] |
Core Applications
The primary applications of this compound lie in the fields of bioconjugation, drug delivery, and the development of novel therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs).
Click Chemistry
The azide group of this compound enables its participation in click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an alkyne-containing molecule.[4] It can also undergo Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN, which advantageously proceeds without a copper catalyst.[4] These reactions are highly efficient and bio-orthogonal, meaning they do not interfere with biological processes.[8]
PROTAC Linker
This compound is extensively used as a PEG-based linker in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[9] The PEG linker in a PROTAC plays a crucial role in connecting the target protein ligand to the E3 ligase ligand and influences the molecule's solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[10]
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Bioconjugation
This protocol provides a general framework for the conjugation of an alkyne-modified biomolecule with this compound.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20-100 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 100-200 mM in water or DMSO/water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF (if needed for dissolving reagents)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents at the desired concentrations. The sodium ascorbate solution should be made fresh for each experiment.
-
Copper-Ligand Complex Formation: Shortly before initiating the reaction, mix the CuSO4 and ligand solutions. A common ratio is 1:2 to 1:5 (CuSO4:ligand). Allow this mixture to incubate for a few minutes.[11][12]
-
Reaction Setup: In a reaction vessel, combine the alkyne-modified biomolecule and this compound in the reaction buffer. The molar ratio will depend on the specific application and may require optimization.
-
Initiation of the Reaction: Add the pre-mixed copper-ligand complex to the reaction mixture.
-
Finally, add the freshly prepared sodium ascorbate solution to initiate the click reaction.[12]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.
-
Purification: Once the reaction is complete, the conjugated product can be purified using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.
Synthesis of a PROTAC using a PEG Linker
This protocol outlines a representative two-step synthesis for conjugating a protein of interest (POI) ligand and an E3 ligase ligand using a PEG linker like this compound, assuming the POI ligand has a compatible alkyne group and the E3 ligase ligand has an amine for attachment to the trifluoroethyl end.
Step 1: Click Chemistry Conjugation of POI Ligand to the Linker
-
Follow the CuAAC protocol described in section 4.1 to conjugate the alkyne-functionalized POI ligand to this compound.
-
After the reaction, purify the POI-linker intermediate using an appropriate chromatographic method, such as flash column chromatography or preparative HPLC.[10]
-
Characterize the intermediate by LC-MS and NMR to confirm its identity and purity.
Step 2: Attachment of the E3 Ligase Ligand
-
The trifluoroethyl group of the POI-linker intermediate is then reacted with an amine-containing E3 ligase ligand. This reaction may require specific coupling agents or activation steps depending on the exact nature of the reactants.
-
Dissolve the POI-linker intermediate and the amine-containing E3 ligase ligand in an anhydrous solvent like DMF.[10]
-
Add a suitable base, such as DIPEA, and any necessary coupling reagents.
-
Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere.[10]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.[10]
-
Characterize the final product using HRMS and NMR to confirm its structure and purity.[10]
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
PROTAC Synthesis Workflow
This diagram outlines the general workflow for the synthesis of a PROTAC molecule.
Caption: A generalized workflow for the design and synthesis of a PROTAC.
References
- 1. This compound | 1817735-35-5 | SXC73535 [biosynth.com]
- 2. This compound, 1817735-35-5 | BroadPharm [broadpharm.com]
- 3. tebubio.com [tebubio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,1,1-Trifluoroethyl-PEG4-azide: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action and applications of 1,1,1-Trifluoroethyl-PEG4-azide, a heterobifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Role of Heterobifunctional Linkers in Targeted Therapeutics
The development of targeted therapies has revolutionized medicine, and at the heart of many of these advanced modalities lies the concept of selective molecular bridging. Heterobifunctional linkers are chemical entities that possess two distinct reactive functional groups, enabling the covalent linkage of two different molecules. This compound is a prime example of such a linker, designed to connect a molecule of interest to a biological target or another molecule with high specificity and efficiency. Its structure comprises three key components: an azide (B81097) group for bioorthogonal "click" chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a trifluoroethyl group for reaction with primary amines.
Core Mechanism of Action
The utility of this compound stems from its dual reactivity, allowing for a modular and strategic approach to the synthesis of complex bioconjugates.
The Azide Functional Group: A Gateway to "Click" Chemistry
The terminal azide group (N₃) is a key component for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. Specifically, the azide group readily participates in two highly efficient and specific cycloaddition reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often referred to as "click chemistry," involves the formation of a stable 1,4-disubstituted triazole ring from an azide and a terminal alkyne in the presence of a copper(I) catalyst.[1][2][3] The resulting triazole is a rigid, aromatic, and metabolically stable linker.[4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative.[5][] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with the azide to form a stable triazole linkage.[][7]
The high efficiency and orthogonality of these reactions make the azide group an ideal handle for attaching the linker to molecules functionalized with an alkyne or a strained cyclooctyne.
The 1,1,1-Trifluoroethyl Functional Group: Targeting Primary Amines
The 1,1,1-trifluoroethyl group is the second reactive handle of the linker, designed to form a covalent bond with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. While specific mechanistic studies for this particular linker are not widely available in the public literature, the reaction is proposed to proceed via a nucleophilic substitution mechanism. The strong electron-withdrawing nature of the three fluorine atoms makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by the primary amine. This reaction results in the formation of a stable secondary amine linkage.
The PEG4 Spacer: Enhancing Solubility and Optimizing Spatial Orientation
The central polyethylene glycol (PEG) spacer, consisting of four ethylene (B1197577) glycol units, imparts several desirable properties to the linker and the final conjugate:
-
Increased Hydrophilicity: The PEG chain significantly enhances the aqueous solubility of the molecule, which is often a challenge for complex, hydrophobic molecules like PROTACs.[4]
-
Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.
-
Flexibility and Spatial Optimization: The length and flexibility of the PEG spacer are critical for the proper functioning of the final conjugate, particularly in the context of PROTACs. The linker must be long enough to span the distance between the target protein and the E3 ligase and flexible enough to allow for the formation of a stable and productive ternary complex.[8]
Application in PROTAC Development
A primary application of this compound is in the synthesis of PROTACs. These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of a PROTAC using this linker typically involves a two-step process:
-
Ligand 1 Conjugation: One of the ligands (either for the target protein or the E3 ligase) is functionalized with a group that can react with one end of the linker. For example, a ligand with a primary amine can be reacted with the trifluoroethyl group of the linker.
-
Ligand 2 Conjugation: The second ligand, functionalized with an alkyne or a strained cyclooctyne, is then attached to the other end of the linker via a CuAAC or SPAAC reaction.
The modular nature of this synthesis allows for the rapid generation of a library of PROTACs with different ligands and linker attachment points to optimize for degradation efficiency.
The Ubiquitin-Proteasome System: The Ultimate Effector of PROTAC Action
Once a PROTAC has brought the target protein and the E3 ligase into close proximity, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell.
Quantitative Data and Performance Metrics
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature.[9] DC₅₀ and Dₘₐₓ values are cell-line dependent. |
-
DC₅₀: The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of protein degradation achievable with a given PROTAC.
-
Permeability: The ability of the PROTAC to cross cell membranes to reach its intracellular target.
The choice of linker can significantly impact these parameters. The hydrophilicity of PEG linkers can influence permeability, and the linker length is crucial for achieving an optimal Dₘₐₓ and DC₅₀.[8][10][11]
Experimental Protocols
The following are general protocols for the two key reactions involving this compound. Optimization may be required for specific substrates.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide terminus of the linker to an alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO, DMF, t-BuOH/H₂O)
Procedure:
-
Dissolve the alkyne-functionalized molecule and this compound (1.1-1.5 equivalents) in the chosen solvent.[1]
-
In a separate vial, prepare a premix of CuSO₄ (0.01-0.1 equivalents) and TBTA or THPTA (0.05-0.5 equivalents).[1][12]
-
Add the catalyst premix to the solution of the alkyne and azide.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.1-1.0 equivalents).[1]
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, purify the product using an appropriate method, such as preparative HPLC.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of the azide terminus to a molecule functionalized with a strained cyclooctyne (e.g., DBCO or BCN).
Materials:
-
This compound
-
Strained alkyne (e.g., DBCO or BCN)-functionalized molecule
-
Solvent (e.g., DMSO, DMF, or aqueous buffer like PBS)
Procedure:
-
Dissolve the strained alkyne-functionalized molecule in the chosen solvent.
-
Add a solution of this compound (1.5-5 equivalents).
-
Stir the reaction at room temperature for 2-24 hours. The reaction time will depend on the specific strained alkyne used.[13]
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, purify the product using an appropriate method, such as preparative HPLC or size-exclusion chromatography.
Protocol for Conjugation of the Trifluoroethyl Group to a Primary Amine
This is a proposed general protocol, and optimization is highly recommended.
Materials:
-
This compound (or its conjugate from the click reaction)
-
Molecule containing a primary amine
-
Aprotic solvent (e.g., DMF, DMSO)
-
Optional: Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
Procedure:
-
Dissolve the amine-containing molecule in the aprotic solvent.
-
Add a solution of the trifluoroethyl-containing linker (1.0-1.5 equivalents).
-
Optional: Add a non-nucleophilic base (1.5-2.0 equivalents) to scavenge any HF that may be formed.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product by preparative HPLC.
Conclusion
This compound is a versatile and powerful tool for the construction of complex bioconjugates for drug development. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer, allows for a modular and efficient approach to the synthesis of targeted therapeutics like PROTACs. A thorough understanding of its mechanism of action and the optimization of reaction conditions are key to harnessing its full potential in the design of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. benchchem.com [benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG4-azide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoroethyl-PEG4-azide is a heterobifunctional linker molecule integral to advancements in pharmaceutical and biotechnological research, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its physical properties, characterization protocols, and applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The unique combination of a trifluoroethyl group and an azide (B81097) moiety, connected by a flexible tetraethylene glycol (PEG4) spacer, offers distinct advantages in bioconjugation and drug development.
The trifluoroethyl group can be used to react with primary amines, such as those on lysine (B10760008) residues in proteins, while the azide group is a versatile handle for "click chemistry" reactions.[1][2] This dual functionality allows for the precise and efficient coupling of different molecular entities. The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugates, a critical factor in improving the pharmacokinetic properties of therapeutic agents.[3]
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Chemical Name | 14-azido-1,1,1-trifluoro-3,6,9,12-tetraoxatetradecane | [4] |
| CAS Number | 1817735-35-5 | [4] |
| Molecular Formula | C₁₀H₁₈F₃N₃O₄ | [4] |
| Molecular Weight | 301.26 g/mol | [2][4] |
| Appearance | Solid powder | [4] |
| Purity | ≥95% to ≥98% (lot-dependent) | [4] |
| Solubility | Soluble in water and aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, and DMSO.[5] | |
| Storage Conditions | Store at -20°C in a dry, dark environment for long-term stability.[4] Stock solutions can be stored at 0-4°C for up to one month.[4] | |
| Shelf Life | At least 12 months when stored properly.[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the effective use and characterization of this compound. The following sections outline standard methodologies for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
Objective: To confirm the chemical structure and purity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Expected signals include peaks corresponding to the trifluoroethyl group, the ethylene (B1197577) glycol protons of the PEG4 spacer, and the protons adjacent to the azide group.
-
-
¹³C NMR Spectroscopy:
-
Acquire the carbon-13 NMR spectrum.
-
Expected signals will correspond to the distinct carbon environments within the molecule, including the trifluoroethyl carbon, the carbons of the PEG4 backbone, and the carbon attached to the azide functionality.
-
Mass Spectrometry for Molecular Weight Confirmation
Objective: To verify the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) with or without a small amount of formic acid to aid ionization.
-
Analysis:
-
Utilize electrospray ionization (ESI) mass spectrometry in positive ion mode.
-
The expected mass-to-charge ratio (m/z) would correspond to the protonated molecule [M+H]⁺. High-resolution mass spectrometry can be used for precise mass determination to confirm the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Objective: To identify the key functional groups, particularly the azide group.
Methodology:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Analysis:
-
Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.
-
A characteristic sharp, strong absorption band is expected around 2100 cm⁻¹, which is indicative of the azide (N₃) stretching vibration.
-
Applications in PROTAC Synthesis: An Experimental Workflow
This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). The following diagram illustrates a general workflow for the synthesis of a PROTAC using this linker.
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC using this compound.
This workflow typically involves a two-step conjugation process. First, the azide group of the linker reacts with an alkyne-functionalized POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[4] The resulting POI-linker conjugate is then reacted with an amine-containing E3 ligase ligand, forming a stable amide bond with the trifluoroethyl group of the linker. The final PROTAC molecule is then purified and subjected to biological evaluation to confirm its ability to induce the degradation of the target protein.
Stability and Handling Considerations
Organic azides are energetic compounds and should be handled with care. While the "Rule of Six" (at least six carbon atoms per energetic group) suggests that this compound has a relatively stable structure, precautions should still be taken.[6] Avoid exposure to heat, shock, friction, and strong acids, which can lead to the formation of hydrazoic acid, a toxic and explosive compound.[6] It is also recommended to avoid using metal spatulas for handling, as this can potentially form unstable metal azides.[6] The compound should be stored under the recommended conditions to ensure its stability and efficacy.
Conclusion
This compound is a well-defined and versatile heterobifunctional linker with broad applications in drug discovery and bioconjugation. Its defined structure, favorable solubility profile, and dual reactive handles make it an invaluable tool for the synthesis of complex molecules like PROTACs. The experimental protocols and workflow provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their research endeavors, contributing to the development of novel therapeutics and a deeper understanding of biological processes.
References
The PEG4 Spacer in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of advanced biotherapeutics, the linker connecting a biomolecule to its payload is a critical determinant of efficacy, stability, and safety. Among the most versatile and effective linkers are those incorporating polyethylene (B3416737) glycol (PEG) spacers. This technical guide provides an in-depth examination of the PEG4 spacer—a discrete, monodisperse linker comprising four ethylene (B1197577) glycol units. We will explore its fundamental physicochemical properties, its crucial role in enhancing the performance of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), and provide detailed experimental protocols for its use in key bioconjugation reactions.
Introduction to PEGylation and the PEG4 Spacer
Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. The linker used to connect these components is far from a passive tether; it profoundly influences the solubility, stability, pharmacokinetics (PK), and overall function of the final conjugate.
PEGylation, the process of attaching PEG chains to a molecule, is a widely adopted strategy to improve the properties of biotherapeutics.[1] PEG is a hydrophilic, non-toxic, and non-immunogenic polymer.[2][3] While polydisperse PEGs (a mixture of different chain lengths) are common, discrete PEG (dPEG®) linkers, which have a precisely defined length and molecular weight, are essential for producing homogenous bioconjugates with reproducible pharmacological profiles.[4][5] The PEG4 spacer is a prime example of a dPEG® linker, offering a unique balance of hydrophilicity and defined spatial separation.
Core Advantages of the PEG4 Spacer
The incorporation of a PEG4 spacer into a bioconjugate design imparts several critical advantages:
-
Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads, such as those used in ADCs, are highly hydrophobic. This can lead to aggregation, poor solubility, and rapid clearance from circulation.[6] The hydrophilic PEG4 spacer masks this hydrophobicity, improving the overall water solubility of the conjugate and preventing the formation of aggregates.[3][7] This is crucial for enabling higher, more effective drug-to-antibody ratios (DARs) in ADCs.[1]
-
Improved Pharmacokinetics (PK): The PEG chain forms a hydration shell around the bioconjugate, increasing its hydrodynamic size.[1] This modification can reduce renal clearance, leading to a longer circulation half-life and increased exposure at the target site.[8][9]
-
Minimized Steric Hindrance: The PEG4 spacer provides physical separation between the conjugated molecules (e.g., an antibody and a drug). This separation ensures that the biological activity of each component is preserved. For instance, it prevents the payload from interfering with the antibody's antigen-binding site.[10][11]
-
Reduced Immunogenicity: By shielding the bioconjugate, PEGylation can mask potentially immunogenic epitopes, lowering the risk of an undesired immune response.[12]
-
Biocompatibility: The copper-free nature of many modern bioconjugation reactions involving PEG4 linkers (like SPAAC) makes them highly biocompatible and suitable for use in complex biological systems, including on the surface of living cells.[13]
Key Applications of PEG4 Spacers
The versatile properties of PEG4 spacers have made them integral to several cutting-edge therapeutic and diagnostic platforms.
Antibody-Drug Conjugates (ADCs)
In ADCs, a PEG4 spacer is often incorporated into the linker that connects the cytotoxic payload to the monoclonal antibody. Its primary roles are to enhance the solubility of the hydrophobic drug, prevent aggregation (especially at higher DARs), and improve the overall pharmacokinetic profile of the ADC.[14][15] The use of a defined PEG4 spacer contributes to the homogeneity of the final ADC product, a critical quality attribute for regulatory approval.[4]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[16] The linker connecting the target-binding ligand to the E3-recruiting ligand is critical for the formation of a stable and productive ternary complex.[17][18] PEG linkers, including PEG4, are frequently used to provide the optimal length and flexibility required for this complex to form efficiently.[] An overly short linker can cause steric clashes, while an excessively long one may lead to inefficient ubiquitination.[8][17] Therefore, optimizing the linker length with discrete units like PEG4 is a key step in PROTAC design.[2]
Diagnostics and Bio-imaging
PEG4 spacers are used to attach fluorescent dyes, biotin, or other labels to biomolecules for diagnostic and imaging applications.[20] The hydrophilic spacer enhances the solubility of the labeling reagent and the final conjugate, minimizes non-specific binding, and reduces steric hindrance, ensuring that the label does not interfere with the biomolecule's function.[10]
Data Presentation: Properties and Comparative Effects
Quantitative data underscores the advantages of incorporating PEG4 spacers into bioconjugate design.
Table 1: Physicochemical Properties of a Representative PEG4 Spacer (Note: Exact values vary based on the terminal functional groups)
| Property | Value | Source |
| Core Chemical Formula | C₈H₁₈O₅ | N/A |
| Number of PEG Units | 4 | By definition |
| Core Molecular Weight | ~194.2 g/mol | N/A |
| Spacer Arm Length | ~14.7 Å (Angstroms) | Calculated |
Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data) (Data compiled from a study on Estrogen Receptor α (ERα) degradation)
| Linker Type / Length (atoms) | Target Protein | E3 Ligase Ligand | Degradation Potency (DC50) | Source |
| 12-atom PEG linker | ERα | VHL | Less Potent | [8] |
| 16-atom PEG linker | ERα | VHL | Significantly More Potent | [8] |
This table illustrates the principle that linker length is a critical optimization parameter in PROTAC design, where a specific length (in this case, a 16-atom linker which is close in length to a PEG4 linker) can dramatically improve degradation efficacy over a slightly shorter one.
Table 3: Effect of PEGylation on ADC Properties (Observed Trends)
| Property | ADC without PEG Spacer | ADC with PEG Spacer (e.g., PEG4) | Source |
| Aggregation | Higher propensity, especially with high DAR | Significantly reduced aggregation | [6][14] |
| Solubility | Limited by hydrophobic payload | Increased aqueous solubility | [1][3] |
| Drug-to-Antibody Ratio (DAR) | Often limited to lower DARs to avoid aggregation | Higher DARs are achievable | [1][14] |
| Pharmacokinetics | Faster clearance due to hydrophobicity | Longer circulation half-life | [14][15] |
| Non-specific Uptake | Can be high, leading to off-target toxicity | Reduced non-specific uptake (e.g., in liver) | [14] |
Mandatory Visualizations
Diagram 1: General Bioconjugation Workflow
References
- 1. labinsights.nl [labinsights.nl]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. enovatia.com [enovatia.com]
- 5. dovepress.com [dovepress.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BCN-PEG4-alkyne (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. precisepeg.com [precisepeg.com]
- 20. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
The Emerging Role of Trifluoromethylated PEG Linkers in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug development, particularly in the realm of bioconjugation and targeted therapies, the strategic design of linker molecules is paramount to achieving optimal efficacy and safety. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[1][2] Concurrently, the incorporation of trifluoromethyl (CF3) groups is a well-established strategy in medicinal chemistry to improve a drug's metabolic stability and membrane permeability.[3] The convergence of these two powerful technologies in the form of trifluoromethylated PEG linkers represents a promising, albeit specialized, frontier in the design of sophisticated drug delivery systems, including antibody-drug conjugates (ADCs).
This technical guide provides an in-depth exploration of the core concepts surrounding trifluoromethylated PEG linkers, including their synthesis, properties, and potential applications. While detailed, publicly available quantitative data and standardized experimental protocols for this specific class of linkers are not widely documented, this guide will extrapolate from the established principles of PEGylation and trifluoromethyl chemistry to provide a comprehensive overview for researchers.
Core Concepts: The Synergy of PEG and Trifluoromethyl Groups
The rationale for incorporating trifluoromethyl groups into PEG linkers stems from the unique physicochemical properties that the -CF3 moiety imparts.
Properties of the Trifluoromethyl Group:
-
Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance the ability of a drug conjugate to cross cell membranes.[3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[3] This can prolong the in vivo half-life of a drug.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and binding interactions of the linker and the attached payload.[4]
Established Benefits of PEG Linkers:
-
Enhanced Solubility: PEG chains are highly hydrophilic, which can significantly improve the aqueous solubility of hydrophobic drugs.[5]
-
Improved Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which can reduce renal clearance and extend its circulation time in the bloodstream.[5]
-
Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, shielding the drug conjugate from the immune system.[5]
The combination of these features in a trifluoromethylated PEG linker offers the potential to fine-tune the properties of a bioconjugate with a high degree of precision. For instance, the introduction of a trifluoromethyl group could modulate the overall hydrophilicity of a PEG linker, potentially influencing its interaction with cell membranes and the release kinetics of the payload.
Synthesis of Trifluoromethylated PEG Linkers
Conceptual Synthetic Workflow:
Figure 1. A conceptual workflow for the synthesis of a trifluoromethylated PEG linker.
Key Experimental Considerations:
-
Choice of Trifluoromethylating Reagent: A variety of reagents can be used for trifluoromethylation, including electrophilic, nucleophilic, and radical trifluoromethylating agents. The choice of reagent would depend on the specific chemistry of the PEG linker and the desired reaction conditions.
-
Reaction Conditions: Trifluoromethylation reactions can be sensitive to factors such as solvent, temperature, and the presence of catalysts. Optimization of these conditions would be crucial to achieve a high yield and purity of the desired product.
-
Purification and Characterization: Following the reaction, the trifluoromethylated PEG linker would need to be purified from unreacted starting materials and byproducts. This would likely involve techniques such as column chromatography. Characterization of the final product would be essential to confirm its structure and purity, utilizing methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[6][7]
Physicochemical Properties and Characterization
The introduction of a trifluoromethyl group is expected to modulate the physicochemical properties of a PEG linker. A key parameter that would be affected is the hydrophilicity/lipophilicity balance.
Expected Impact on Properties:
| Property | Expected Effect of Trifluoromethylation | Rationale |
| Lipophilicity | Increase | The trifluoromethyl group is inherently more lipophilic than the groups typically found on a PEG linker.[3] |
| Metabolic Stability | Increase | The high strength of the C-F bond makes the trifluoromethyl group resistant to enzymatic degradation.[3] |
| Aqueous Solubility | Potential Decrease | The increased lipophilicity may lead to a reduction in overall water solubility, depending on the length of the PEG chain and the degree of trifluoromethylation. |
| Drug Release Kinetics | Modulation | Changes in the electronic properties and steric hindrance around the cleavage site of a cleavable linker could alter the rate of payload release. |
Characterization Techniques:
A thorough characterization of trifluoromethylated PEG linkers and their bioconjugates is critical for understanding their behavior and ensuring their quality.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be essential for confirming the chemical structure of the linker and quantifying the degree of trifluoromethylation.[8][9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the precise molecular weight of the linker and its conjugates, providing further confirmation of its identity and purity.[6][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purifying the linker and analyzing its purity. It can also be used to characterize the stability of the linker under different conditions.[6]
Applications in Drug Development
Trifluoromethylated PEG linkers have the potential to be valuable tools in various areas of drug development, particularly in the design of antibody-drug conjugates (ADCs) and other targeted therapies.
Potential Applications in ADCs:
The linker in an ADC plays a critical role in its stability, pharmacokinetics, and the efficiency of payload delivery to tumor cells.[11][12] The unique properties of trifluoromethylated PEG linkers could be leveraged to:
-
Enhance Cell Membrane Permeability: The increased lipophilicity of the linker could facilitate the transport of the ADC across the cell membrane and into the target cell.
-
Improve Stability: The enhanced metabolic stability of the linker could prevent premature cleavage and release of the cytotoxic payload in circulation, thereby reducing off-target toxicity.
-
Modulate Drug Release: By fine-tuning the electronic properties of the linker, it may be possible to control the rate of payload release within the tumor microenvironment.
Illustrative ADC Workflow:
Figure 2. A simplified workflow illustrating the potential advantages of a trifluoromethylated PEG linker in an ADC.
Future Perspectives
The field of trifluoromethylated PEG linkers is still in its nascent stages, with significant opportunities for future research and development. Key areas of focus will likely include:
-
Development of Novel Synthetic Methodologies: The design of more efficient and scalable synthetic routes for producing a variety of trifluoromethylated PEG linkers will be crucial for their broader adoption.
-
Comprehensive Physicochemical Profiling: A systematic evaluation of the properties of these linkers, including their stability, solubility, and drug release kinetics, is needed to establish clear structure-activity relationships.
-
In Vivo Evaluation: Preclinical and clinical studies will be necessary to validate the theoretical advantages of trifluoromethylated PEG linkers and to assess their safety and efficacy in relevant disease models.
Conclusion
Trifluoromethylated PEG linkers represent a promising new class of tools for the design of advanced drug delivery systems. By combining the well-established benefits of PEGylation with the unique properties of the trifluoromethyl group, these linkers offer the potential to create more stable, effective, and safer therapeutics. While further research is needed to fully realize their potential, the foundational principles of medicinal chemistry and polymer science provide a strong rationale for their continued exploration and development. As our understanding of these novel linkers grows, they are poised to make a significant impact on the future of targeted drug delivery.
References
- 1. The effect of spray drying solutions of bendroflumethiazide/polyethylene glycol on the physicochemical properties of the resultant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols | BroadPharm [broadpharm.com]
- 3. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
- 5. Impact of Linker Modification and PEGylation of Vancomycin Conjugates on Structure-Activity Relationships and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. asahilab.co.jp [asahilab.co.jp]
- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 11. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1,1,1-Trifluoroethyl-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties, experimental applications, and relevant biochemical pathways for 1,1,1-Trifluoroethyl-PEG4-azide. This heterobifunctional linker is of significant interest in the fields of bioconjugation, proteomics, and targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 301.26 g/mol | [1][] |
| Chemical Formula | C₁₀H₁₈F₃N₃O₄ | [1][] |
| CAS Number | 1817735-35-5 | [1][3] |
| Purity | ≥95% | [4] |
Physicochemical Properties and Applications
This compound is a versatile chemical tool featuring a terminal azide (B81097) group and a trifluoroethyl moiety, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer.[3][5] The azide group is a key functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[6] Specifically, the azide readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with alkyne-containing molecules to form a stable triazole linkage.[6][7] This reaction is a cornerstone in the synthesis of complex bioconjugates.
The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and its conjugates, which is often advantageous for biological applications.[3][5] The trifluoroethyl group can be used to react with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins.[3]
A primary application of this linker is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][6] this compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand.
Experimental Protocols
The following is a representative protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using an azide-PEG linker like this compound. This protocol is a general guideline and may require optimization for specific substrates.
Objective: To conjugate an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Appropriate solvent (e.g., water, DMSO, or a mixture)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in water.
-
Prepare a 200 mM solution of the THPTA ligand in water.
-
Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.
-
Dissolve this compound and the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water) at a desired concentration (e.g., 10 mM).
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio.
-
Allow the mixture to stand for a few minutes to form the copper(I) complex.
-
-
Click Reaction:
-
In a reaction vessel, combine the alkyne-containing molecule and a molar excess (typically 1.5 to 5 equivalents) of this compound.
-
Add the pre-mixed copper-ligand complex to the reaction mixture. The final concentration of the copper catalyst is typically in the range of 1-5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to the copper).
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
-
-
Purification:
-
Once the reaction is complete, the desired product can be purified using standard chromatographic techniques, such as reversed-phase HPLC or size-exclusion chromatography, depending on the properties of the conjugate.
-
Signaling Pathways and Experimental Workflows
The azide group of this compound is primarily utilized in the chemical synthesis of larger molecules, such as PROTACs, rather than directly participating in cellular signaling pathways. The resulting PROTAC, however, hijacks the cellular ubiquitin-proteasome system. The diagram below illustrates the general workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
Methodological & Application
Application Notes and Protocols: Utilizing 1,1,1-Trifluoroethyl-PEG4-azide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoroethyl-PEG4-azide is a heterobifunctional linker that has emerged as a valuable tool in bioconjugation and drug discovery, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This reagent incorporates a tetraethylene glycol (PEG4) spacer, which enhances solubility and provides spatial separation between conjugated molecules. The molecule is terminated with an azide (B81097) group for participation in click chemistry reactions and a 1,1,1-trifluoroethyl group.
The azide functionality allows for highly efficient and specific covalent bond formation with alkyne-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. Alternatively, the azide can react with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC) in a copper-free manner, which is advantageous for applications in living systems where copper toxicity is a concern.
PEGylation, the process of attaching polyethylene (B3416737) glycol chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benefits of PEGylation include increased solubility and stability, prolonged circulation half-life, and reduced immunogenicity. The 1,1,1-trifluoroethyl group can contribute to metabolic stability and may influence the binding affinity of the conjugated molecule.
These application notes provide an overview of the use of this compound in click chemistry, with a focus on its application in the synthesis of PROTACs and other bioconjugates. Detailed experimental protocols for CuAAC reactions are also provided.
Applications
The primary applications of this compound are centered around its ability to act as a flexible and versatile linker in bioconjugation.
-
PROTACs: This reagent is extensively used as a linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand. The length and composition of the linker are critical for the efficacy of the resulting PROTAC, as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.
-
Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach cytotoxic drugs to antibodies, improving the solubility and stability of the conjugate.
-
Peptide and Protein Modification: PEGylation of peptides and proteins can enhance their therapeutic properties by increasing their hydrodynamic volume, which reduces renal clearance and protects them from proteolytic degradation.
-
Surface Modification: Immobilization of biomolecules onto surfaces for various applications, including biosensors and biomaterials.
-
Fluorescent Labeling: Attachment of fluorescent probes to biomolecules for imaging and tracking studies.
Data Presentation
The following tables summarize representative quantitative data for CuAAC reactions and the biological activity of PROTACs utilizing PEG linkers. Note that specific data for this compound is often proprietary or not publicly available; therefore, the data presented here is based on similar PEG4-azide linkers and serves as a general guide.
Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Parameter | Value | Reference |
| Reactants | ||
| Alkyne-modified biomolecule | 1.0 equivalent | [1][2] |
| This compound | 1.2 - 1.5 equivalents | [1][2] |
| Catalyst System | ||
| CuSO₄·5H₂O | 0.1 - 0.5 equivalents | [1][3] |
| Sodium Ascorbate (B8700270) | 0.2 - 1.0 equivalents | [1][3] |
| Ligand (e.g., THPTA, TBTA) | 0.5 - 2.5 equivalents | [3][4] |
| Reaction Conditions | ||
| Solvent | DMSO/water, THF/water, t-BuOH/water (various ratios) | [1][3] |
| Temperature | Room Temperature | [1][3] |
| Reaction Time | 1 - 12 hours | [1][3] |
| Outcome | ||
| Typical Yield | >90% | [3][5] |
Table 2: Representative Biological Activity of PROTACs with PEG4 Linkers
| PROTAC Target | E3 Ligase Ligand | Linker | DC₅₀ (nM) | Cell Line | Reference |
| BTK | Pomalidomide | PEG4 | ~200 | THP-1 | [4] |
| JAK1 | CRBN Ligand | PEG4 | 214 | Various | [1] |
| DAPK1 | CRBN Ligand | PEG4 | 119.6 | Neuronal cells | [6] |
| IGF-1R/Src | Pomalidomide | PEG4 | 1-5 µM | MCF7, A549 | [7] |
DC₅₀: Concentration required to degrade 50% of the target protein.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Small Molecule
This protocol describes a general method for the reaction of an alkyne-containing small molecule with this compound.
Materials:
-
Alkyne-containing small molecule
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-containing small molecule in DMSO or THF.
-
Prepare a 12 mM stock solution of this compound in DMSO or THF.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
-
Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing small molecule (1.0 equivalent).
-
Add the this compound stock solution (1.2 equivalents).
-
Add the THPTA or TBTA stock solution (0.5 equivalents).
-
Add the CuSO₄·5H₂O stock solution (0.1 equivalents).
-
Vortex the mixture briefly.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium ascorbate stock solution (0.2 equivalents) to the reaction mixture.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 5-10 minutes.
-
Seal the tube and vortex thoroughly.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Protocol 2: CuAAC for Bioconjugation to a Protein
This protocol is adapted for the conjugation of this compound to an alkyne-modified protein in an aqueous buffer system.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized water
Procedure:
-
Preparation of Reagent Stocks:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a "premix" catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in deionized water (e.g., 20 mM CuSO₄ and 100 mM THPTA).
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
-
Reaction Setup:
-
To a solution of the alkyne-modified protein (e.g., 1 mg/mL), add the this compound stock solution to a final concentration of 1-2 mM.
-
Add the catalyst premix to a final concentration of 0.5-1 mM CuSO₄.
-
Gently mix the solution by pipetting.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
-
Purification:
-
Remove excess reagents and the catalyst by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
The purified conjugate can be analyzed by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm conjugation and purity.
-
Mandatory Visualizations
Caption: Mechanism of Action for a PROTAC.
Caption: PROTAC-mediated degradation of JAK in the JAK-STAT signaling pathway.
References
- 1. Discovery of a potent and selective JAK1-targeting PROTAC degrader with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Labeling with 1,1,1-Trifluoroethyl-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoroethyl-PEG4-azide is a heterobifunctional linker designed for the versatile modification of proteins and other biomolecules. This reagent incorporates two key functionalities: a terminal azide (B81097) group and a trifluoroethyl group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The azide group serves as a handle for bioorthogonal conjugation, primarily through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The trifluoroethyl moiety offers a stable, fluorine-rich tag, making it an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure, dynamics, and interactions. The PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, improving the accessibility of the reactive groups.[1]
These application notes provide detailed protocols for the covalent labeling of proteins with alkyne-containing reporters using this compound via CuAAC and for the subsequent analysis of the labeled protein using ¹⁹F NMR.
Principle of the Method
Protein labeling with this compound is a two-step process. First, the protein of interest must be functionalized with an alkyne group. This can be achieved through various methods, such as metabolic incorporation of an alkyne-containing unnatural amino acid (e.g., L-homopropargylglycine) or by chemical modification of reactive amino acid side chains (e.g., lysines, cysteines) with an alkyne-NHS ester or alkyne-maleimide.
Once the protein is alkyne-modified, the this compound is covalently attached via the CuAAC reaction. This reaction forms a stable triazole linkage between the azide on the linker and the alkyne on the protein.[2][3][4] The reaction is highly specific and proceeds with high efficiency under mild, aqueous conditions.[3][5]
The resulting labeled protein is equipped with a trifluoroethyl group, which can be directly observed by ¹⁹F NMR. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, offering high sensitivity with no background signal in biological samples.[6] The chemical shift of the trifluoromethyl group is highly sensitive to its local environment, providing valuable information about protein conformation and ligand binding.[6]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the general procedure for labeling an alkyne-modified protein with this compound.
Materials Required:
-
Alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.8
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
Deionized water
-
Desalting columns or dialysis cassettes for purification
Stock Solution Preparation:
-
This compound (10 mM): Dissolve the required amount in anhydrous DMSO. Prepare fresh before use.
-
Copper(II) sulfate (50 mM): Dissolve in deionized water. This solution can be stored at 4°C for several weeks.
-
Sodium Ascorbate (500 mM): Dissolve in deionized water. Prepare fresh immediately before use as it is prone to oxidation.
-
THPTA or TBTA (50 mM): Dissolve in DMSO or water (THPTA is water-soluble). Store at -20°C.
Labeling Reaction Procedure:
-
Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be scaled as needed.
| Reagent | Final Concentration | Example Volume for 100 µL Reaction |
| Alkyne-modified Protein | 1-10 mg/mL | 50 µL |
| This compound (10 mM stock) | 100-500 µM | 1-5 µL |
| THPTA/TBTA (50 mM stock) | 1 mM | 2 µL |
| Copper(II) sulfate (50 mM stock) | 1 mM | 2 µL |
| Sodium Ascorbate (500 mM stock) | 5 mM | 1 µL |
| Reaction Buffer (e.g., PBS) | - | To final volume |
-
Initiation and Incubation: Gently vortex the reaction mixture after the addition of each reagent. The reaction is initiated by the addition of sodium ascorbate. Protect the reaction from light and incubate for 1-4 hours at room temperature or 37°C.
-
Purification: Remove the excess labeling reagents and copper catalyst from the labeled protein using a desalting column, dialysis, or methanol/chloroform precipitation.[1]
Quantitative Data Summary
The efficiency of the CuAAC reaction is typically high, often exceeding 95% for peptide conjugations.[2] The following table provides representative data for protein labeling.
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency | >90% | SDS-PAGE with fluorescent alkyne reporter, Mass Spectrometry |
| Stoichiometry (Labels per Protein) | 1-5 | Mass Spectrometry |
| Reaction Time | 1-4 hours | Time-course analysis by SDS-PAGE or Mass Spectrometry |
| Product Yield (on cytosolic proteins in situ) | ~9-14% | Mass Spectrometry-based quantification |
Note: The actual labeling efficiency and stoichiometry will depend on the protein, the number of available alkyne sites, and the reaction conditions.
Protocol 2: Analysis of Labeled Proteins by ¹⁹F NMR
This protocol provides a general guideline for the acquisition of ¹⁹F NMR spectra of proteins labeled with this compound.
Materials Required:
-
Purified protein labeled with this compound
-
NMR buffer (e.g., PBS in D₂O for lock)
-
Trifluoroacetic acid (TFA) or other suitable fluorine-containing compound as an external reference
-
NMR tubes
NMR Data Acquisition:
-
Sample Preparation: Prepare the labeled protein sample at a concentration of 50-250 µM in the appropriate NMR buffer.[7] Add a small amount of D₂O (5-10%) for the spectrometer lock signal.
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Tune the probe to the ¹⁹F frequency.
-
Set the temperature as required for protein stability (e.g., 298 K).
-
-
Data Acquisition Parameters:
-
Acquire a one-dimensional (1D) ¹⁹F NMR spectrum.
-
Use a spectral width appropriate for trifluoromethyl groups (e.g., 20-40 ppm).
-
The carrier frequency can be set around -70 ppm.[7]
-
Use a recycle delay of 1-2 seconds.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the protein concentration.
-
-
Referencing: Reference the ¹⁹F chemical shifts to an external standard, such as trifluoroacetic acid (-76.55 ppm).[7]
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential) and Fourier transform to obtain the ¹⁹F NMR spectrum.
Expected Results:
A single peak or a set of peaks will be observed in the ¹⁹F NMR spectrum, corresponding to the trifluoroethyl group on the labeled protein. The chemical shift of this peak is sensitive to the local environment. Changes in protein conformation, ligand binding, or protein-protein interactions can lead to shifts in the resonance, providing valuable insights into these processes.[6]
Diagrams
Caption: Experimental workflow for protein labeling.
Caption: CuAAC reaction pathway for protein labeling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 1,1,1-Trifluoroethyl-PEG4-azide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoroethyl-PEG4-azide is a heterobifunctional linker molecule integral to modern bioconjugation strategies, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a terminal azide (B81097) group for bioorthogonal "click chemistry" reactions, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a stable 1,1,1-trifluoroethyl group.[3][4][5] The trifluoroethyl group is a bioisostere for ethyl or ethoxy moieties and can contribute to improved metabolic stability and binding affinity of the final conjugate.[6][7]
The azide functionality allows for two primary, highly selective and efficient bioconjugation techniques: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These methods enable the covalent linkage of this linker to molecules containing alkyne or strained alkyne groups, respectively, under mild, biocompatible conditions.[8][9]
These application notes provide detailed protocols for utilizing this compound in both CuAAC and SPAAC reactions, along with tables of quantitative data to guide experimental design.
Key Features and Applications
-
Biocompatibility : Both CuAAC and SPAAC can be performed under physiological conditions, with SPAAC offering the advantage of being copper-free, which is ideal for applications in living systems.[9][10]
-
High Selectivity : The azide group reacts specifically with alkyne or strained alkyne partners, minimizing off-target reactions with other functional groups found in complex biological mixtures.[8][9]
-
Enhanced Solubility : The hydrophilic PEG4 spacer improves the aqueous solubility of the linker and the resulting bioconjugate, which can prevent aggregation.[10][11]
-
Versatility : This linker is a key component in the modular synthesis of complex biomolecules, including:
-
PROTACs : Connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand to induce targeted protein degradation.[1][2]
-
Antibody-Drug Conjugates (ADCs) : Attaching cytotoxic drugs to antibodies for targeted delivery to cancer cells.[10]
-
Fluorescent Labeling : Introducing probes for imaging and tracking of biomolecules.
-
Bioconjugation Techniques
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[8][12] The active Cu(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[13] A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) catalyst and enhance reaction efficiency.[8][13]
Experimental Workflow for CuAAC
Caption: Workflow for CuAAC Bioconjugation.
Protocol: CuAAC of an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)[14]
-
THPTA ligand stock solution (e.g., 50 mM in DMSO or water)[13]
-
Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )[14]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a reaction tube, add the alkyne-modified protein to the reaction buffer.
-
-
Reaction Setup:
-
Add the this compound stock solution to the protein solution. A slight molar excess is recommended (see table below).
-
Prepare a premix of CuSO₄ and THPTA ligand.[14] Add this to the reaction mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[8]
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, remove the copper catalyst and excess reagents. This can be achieved by dialysis with a buffer containing a chelating agent like EDTA, or by size exclusion chromatography.[13]
-
-
Characterization:
-
Confirm the formation of the bioconjugate and assess its purity using techniques such as Mass Spectrometry (to observe the mass shift) and SDS-PAGE (to observe a band shift).
-
Quantitative Parameters for CuAAC
| Parameter | Recommended Range | Notes |
| This compound | 1.1 - 2.0 equivalents | A slight excess over the alkyne-modified biomolecule is typically used.[8][13] |
| Final CuSO₄ Concentration | 50 µM - 2 mM | Optimization is recommended for each specific assay.[14] |
| CuSO₄:Ligand Ratio | 1:5 | A 5-fold excess of ligand (e.g., THPTA) is often used to stabilize the Cu(I).[13][14] |
| Sodium Ascorbate | 5 - 10 equivalents (to Cu) | A significant excess is used to maintain a reducing environment.[13] |
| Reaction Time | 1 - 12 hours | Dependent on reactant concentrations and temperature. |
| Temperature | Room Temperature (20-25°C) | Mild temperatures are suitable for most biomolecules. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and organisms.[9] This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole linkage.[10][]
Experimental Workflow for SPAAC
Caption: Workflow for SPAAC Bioconjugation.
Protocol: SPAAC of a DBCO-Modified Protein
Materials:
-
DBCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Ensure the DBCO-functionalized protein is in a suitable buffer at a known concentration.
-
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Remove excess unreacted this compound using a suitable method such as size exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation and purity of the product using Mass Spectrometry and SDS-PAGE.
-
Quantitative Parameters for SPAAC
| Parameter | Recommended Range | Notes |
| This compound | 2 - 20 equivalents | A molar excess is used to drive the reaction to completion. The optimal ratio depends on the specific biomolecule.[10] |
| Reaction Time | 1 - 24 hours | Generally slower than CuAAC, dependent on the specific strained alkyne and temperature.[9][10] |
| Temperature | 4°C to 37°C | The reaction proceeds efficiently at physiological temperatures. Lower temperatures can be used to preserve sensitive biomolecules.[10] |
| pH | 7.0 - 8.5 | The reaction is efficient at physiological pH. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency (CuAAC) | Oxidation of Cu(I) catalyst | Ensure thorough degassing of the reaction mixture. Use a freshly prepared solution of sodium ascorbate.[8] |
| Inactive reagents | Confirm the integrity of the alkyne and azide functional groups. | |
| Low Conjugation Efficiency (SPAAC) | Insufficient molar excess of azide | Increase the molar excess of this compound. |
| Steric hindrance | Longer incubation times may be required. | |
| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of solvents like DMSO below 10%.[10] |
| Presence of copper (CuAAC) | Ensure proper chelation and removal of copper during purification. | |
| Side Product Formation (CuAAC) | Dimerization of the alkyne (Glaser coupling) | Perform the reaction under strictly anaerobic conditions.[8] |
Signaling Pathway Visualization
In the context of PROTACs developed using this compound, the linker connects a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of Action for a PROTAC.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, 1817735-35-5 | BroadPharm [broadpharm.com]
- 5. 111-Trifluoroethyl-PEG4-azide [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jenabioscience.com [jenabioscience.com]
- 14. static.igem.wiki [static.igem.wiki]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1,1,1-Trifluoroethyl-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for the covalent ligation of molecules. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in chemical biology, drug discovery, and materials science.[1] 1,1,1-Trifluoroethyl-PEG4-azide is a versatile reagent featuring a terminal azide (B81097) for CuAAC, a flexible tetraethylene glycol (PEG4) spacer to enhance aqueous solubility, and a trifluoroethyl group.[2][3] This reagent is particularly well-suited for applications in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG linker can modulate the stability and cellular permeability of the resulting conjugate.[4]
PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][4][5] The linker connecting the POI-binding and E3 ligase-binding moieties is a critical component of a PROTAC's design, and PEG-based linkers like the one derived from this compound are frequently employed.[6][4]
These application notes provide a detailed protocol for the use of this compound in a typical CuAAC reaction and illustrate its application in the context of PROTAC-mediated protein degradation.
Data Presentation
The following table summarizes representative quantitative data for the CuAAC reaction between this compound and a model terminal alkyne (e.g., propargyl alcohol) under optimized conditions. Please note that reaction times and yields may vary depending on the specific alkyne substrate, solvent, and catalyst concentration.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Terminal Alkyne | 1.2 equiv | A slight excess of the alkyne can drive the reaction to completion. |
| Catalyst System | ||
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.1 equiv | Precursor to the active Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) | 0.5 equiv | Reducing agent to generate and maintain Cu(I). |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 0.5 equiv | Water-soluble ligand to stabilize Cu(I) and accelerate the reaction.[7] |
| Reaction Conditions | ||
| Solvent | t-BuOH/H₂O (1:1) | A common solvent system for CuAAC. |
| Temperature | Room Temperature (20-25 °C) | Mild reaction conditions are a hallmark of click chemistry. |
| Reaction Time | 1-4 hours | Reaction progress can be monitored by TLC or LC-MS. |
| Outcome | ||
| Conversion | >95% | As determined by LC-MS analysis of the crude reaction mixture. |
| Isolated Yield | 85-95% | Following purification by column chromatography. |
| Purity | >98% | As determined by HPLC and NMR. |
Experimental Protocols
This section provides a detailed methodology for a typical CuAAC reaction using this compound.
Materials
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Reaction vial
-
Magnetic stirrer and stir bar
Stock Solution Preparation
-
This compound (100 mM): Dissolve the appropriate amount of this compound in deionized water.
-
Alkyne (120 mM): Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMSO, water, or t-BuOH).
-
Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.
-
Sodium Ascorbate (500 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be made immediately before use.
-
THPTA (500 mM): Dissolve THPTA in deionized water.
Reaction Procedure
The following procedure is for a 1 mL final reaction volume.
-
To a clean reaction vial, add the following in the specified order:
-
500 µL of t-BuOH
-
350 µL of deionized water
-
10 µL of the 100 mM this compound stock solution (final concentration: 1 mM).
-
10 µL of the 120 mM alkyne stock solution (final concentration: 1.2 mM).
-
-
Vortex the mixture gently.
-
In a separate microcentrifuge tube, prepare the catalyst premix:
-
1 µL of the 100 mM CuSO₄ stock solution.
-
1 µL of the 500 mM THPTA stock solution.
-
-
Vortex the catalyst premix and add it to the reaction vial.
-
To initiate the reaction, add 1 µL of the freshly prepared 500 mM sodium ascorbate stock solution to the reaction vial.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
Upon completion, the product can be purified by standard methods such as column chromatography on silica (B1680970) gel or preparative HPLC.
Visualizations
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for CuAAC
Caption: Experimental workflow for CuAAC reaction.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. Targeted Protein Degradation Cryo-EM | Nano Imaging Services [nanoimagingservices.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using 1,1,1-Trifluoroethyl-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1] This reaction relies on the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO), to react spontaneously with azides to form a stable triazole linkage.[2] The use of fluorinated azides, such as 1,1,1-Trifluoroethyl-PEG4-azide, has been shown to enhance the reaction kinetics of SPAAC, particularly with electron-rich cyclooctynes like BCN.[3]
The this compound reagent incorporates a trifluoroethyl group, which can increase the reaction rate, and a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer that enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[4][5] These properties make it an excellent choice for a variety of applications, including protein labeling, surface modification, and the construction of complex bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][6]
This document provides detailed application notes and experimental protocols for performing SPAAC reactions using this compound.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, studies on analogous fluoroalkyl azides demonstrate significantly enhanced reaction rates compared to non-fluorinated alkyl azides, especially when reacted with electron-rich cyclooctynes like BCN.[3] The electron-withdrawing nature of the trifluoromethyl group is expected to accelerate the cycloaddition.
The following table summarizes representative second-order rate constants for SPAAC reactions with various azides and cyclooctynes to provide a comparative context for the expected reactivity.
| Azide (B81097) Compound | Cyclooctyne (B158145) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Fluoroalkyl Azide (PhOCF₂CF₂N₃) | BCN | > 1.0 (estimated 16-fold increase over alkyl azide) | [3] |
| Alkyl Azide | BCN | ~0.06 - 0.1 | [3] |
| Fluoroalkyl Azide (PhOCF₂CF₂N₃) | DIBAC | ~0.01 | [3] |
| Alkyl Azide | DIBAC | ~0.2 | [3] |
| Benzyl Azide | DIBO | 0.0567 | [7] |
| Benzyl Azide | DIFO | ~0.076 | [8] |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
Experimental Protocols
Materials and Reagents
-
This compound: Store at -20°C.
-
Cyclooctyne-functionalized molecule (e.g., DBCO-NHS ester, BCN-protein): Store as recommended by the supplier, typically at -20°C or -80°C.
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or other amine-free buffer for reactions involving NHS esters.
-
Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents.
-
Purification Supplies: Size-exclusion chromatography (SEC) columns, dialysis cassettes, or HPLC system.
-
Analytical Instruments: Mass spectrometer (e.g., ESI-MS), SDS-PAGE equipment, UV-Vis spectrophotometer, or NMR spectrometer.
General Protocol for SPAAC Bioconjugation of a Protein
This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a cyclooctyne moiety (e.g., DBCO or BCN).
1. Preparation of Stock Solutions:
-
Cyclooctyne-Protein Solution:
-
Ensure the cyclooctyne-functionalized protein is purified and in a suitable amine-free buffer (if prepared from an NHS ester) such as PBS at a concentration of 1-10 mg/mL.
-
-
This compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a 10 mM stock solution in anhydrous DMSO.
-
2. SPAAC Reaction:
-
In a microcentrifuge tube, add the desired amount of the cyclooctyne-protein solution.
-
Add a 5-20 fold molar excess of the this compound stock solution to the protein solution.
-
Note: The optimal molar excess should be determined empirically. A higher excess may drive the reaction to completion but may require more extensive purification.
-
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain protein stability.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Note: Reaction times may vary depending on the reactants and their concentrations. The progress of the reaction can be monitored by LC-MS or SDS-PAGE.
-
3. Purification of the Conjugate:
-
Remove the excess, unreacted this compound and byproducts using a suitable method:
-
Size-Exclusion Chromatography (SEC): Use a desalting column appropriate for the molecular weight of the protein conjugate.
-
Dialysis: Dialyze the reaction mixture against PBS (or another suitable buffer) using a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used for purification and analysis.[9]
-
4. Characterization of the Conjugate:
-
Mass Spectrometry (MS): Confirm the successful conjugation by observing the expected increase in the molecular weight of the protein.
-
SDS-PAGE: A shift in the band corresponding to the conjugated protein may be observed compared to the unmodified protein.
-
UV-Vis Spectroscopy: If the azide or cyclooctyne contains a chromophore, the reaction progress can be monitored by changes in the UV-Vis spectrum.
Visualizations
Caption: Mechanism of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Workflow for a typical SPAAC bioconjugation experiment.
Safety and Handling
-
This compound, like other azides, should be handled with care. Avoid contact with strong acids, as this can generate toxic hydrazoic acid.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling all chemical reagents.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents for detailed safety information.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Insufficient molar excess of the azide reagent. | Increase the molar excess of this compound. |
| Short reaction time or low temperature. | Increase the incubation time and/or temperature (e.g., from 4°C to room temperature). | |
| Inactive cyclooctyne reagent. | Ensure the cyclooctyne-functionalized molecule has been stored correctly and is not degraded. | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the final concentration of the organic solvent below 10% (v/v). |
| Difficulty in Purifying the Conjugate | Similar properties of the conjugate and excess reagent. | Optimize the purification method. For SEC, ensure an appropriate column for the size difference. For HPLC, optimize the gradient. |
References
- 1. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. This compound, 1817735-35-5 | BroadPharm [broadpharm.com]
- 5. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 6. Synthesis of tetrafluoroethylene- and tetrafluoroethyl-containing azides and their 1,3-dipolar cycloaddition as synthetic application - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The stability of trifluorothymidine: hydrolysis in buffered aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,1,1-Trifluoroethyl-PEG4-azide in Protein ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions.[1] The high sensitivity of the ¹⁹F nucleus, its 100% natural abundance, and the absence of background signals in biological systems make it an ideal probe.[2] The introduction of fluorinated probes into proteins allows for the investigation of conformational changes, ligand binding, and protein-protein interactions with minimal perturbation to the overall structure.[1][3]
This document provides detailed application notes and protocols for the use of 1,1,1-Trifluoroethyl-PEG4-azide as a labeling reagent for site-specific ¹⁹F NMR studies of proteins. This reagent combines the benefits of a trifluoroethyl group as a sensitive ¹⁹F NMR reporter with a flexible polyethylene (B3416737) glycol (PEG) linker to minimize steric hindrance and potential perturbation of the protein structure. The azide (B81097) functionality allows for covalent attachment to a protein of interest via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with a genetically incorporated unnatural amino acid bearing an alkyne group.[4][5]
The trifluoromethyl group is a preferred NMR tag due to a three-fold amplification in signal-to-noise ratio from its three equivalent nuclei and the averaging of chemical shift anisotropy (CSA) through fast methyl rotation.[6] This is particularly advantageous for studying larger proteins where CSA can lead to significant line broadening.[7]
Applications
-
Conformational Change Analysis: The chemical shift of the trifluoroethyl group is highly sensitive to its local environment.[3] Changes in protein conformation, such as those induced by ligand binding or allosteric modulation, will result in measurable changes in the ¹⁹F NMR spectrum.
-
Ligand Binding and Drug Screening: Titration of a potential binding partner or a library of small molecules can be monitored by observing changes in the ¹⁹F chemical shift or line shape of the labeled protein. This allows for the determination of binding affinities (Kd) and the identification of hits in fragment-based drug discovery campaigns.
-
Protein-Protein Interaction Studies: The formation of protein complexes can be monitored by observing perturbations in the ¹⁹F NMR signal of the labeled protein upon interaction with its binding partner.
-
Dynamics and Flexibility: ¹⁹F NMR relaxation parameters (T₁ and T₂) provide information on the local dynamics and flexibility of the region of the protein where the probe is attached.
Data Presentation
The following tables summarize representative quantitative data for trifluoroethyl groups attached to proteins. Note that the exact values will be specific to the protein and the location of the label.
Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Trifluoroethyl Probes on Proteins
| Environment of the Probe | Typical ¹⁹F Chemical Shift Range (ppm) | Reference Compound |
| Solvent Exposed | -70 to -72 | Trifluoroethanol |
| Partially Buried | -72 to -75 | N/A |
| Buried in a Hydrophobic Pocket | -75 to -78 | N/A |
Chemical shifts are sensitive to the local dielectric and magnetic shielding environment.[6]
Table 2: Representative ¹⁹F NMR Relaxation Data for Trifluoroethyl-labeled Proteins
| Parameter | Typical Value Range | Information Gained |
| T₁ (Longitudinal Relaxation) | 1.0 - 2.0 s | Information about fast local motions (picosecond to nanosecond timescale).[8] |
| T₂ (Transverse Relaxation) | 50 - 200 ms | Sensitive to slower motions and conformational exchange, as well as overall molecular tumbling. |
Relaxation rates are influenced by the protein's size, local dynamics, and the magnetic field strength.
Experimental Protocols
Workflow for Protein Labeling and ¹⁹F NMR Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-19 NMR of integral membrane proteins illustrated with studies of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Environmentally Ultrasensitive Fluorine Probe to Resolve Protein Conformational Ensembles by 19F NMR and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Lysine Residues with 1,1,1-Trifluoroethyl-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trifluoroethyl-PEG4-azide is a heterobifunctional crosslinking reagent designed for the selective modification of proteins and other biomolecules. This reagent offers a versatile platform for bioconjugation, enabling a two-step labeling strategy. The trifluoroethyl group serves as a reactive moiety for primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. The terminal azide (B81097) group provides a handle for subsequent bioorthogonal "click chemistry" reactions, allowing for the attachment of a wide array of reporter molecules, drugs, or other probes.[1][2][3]
The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces potential steric hindrance, and can improve the pharmacokinetic properties of the labeled biomolecule.[3][4] This application note provides detailed protocols for the labeling of lysine residues with this compound and subsequent modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Principle of the Two-Step Labeling Strategy
The labeling process involves two main stages:
-
Lysine Labeling: The trifluoroethyl group of the reagent reacts with the primary amine of a lysine residue, forming a stable covalent bond. This step introduces the PEG-azide moiety onto the protein.
-
Click Chemistry Reaction: The azide-functionalized protein is then reacted with a molecule containing a terminal alkyne. This reaction, catalyzed by copper(I), forms a stable triazole linkage, conjugating the molecule of interest to the protein.[2][5] This bioorthogonal reaction is highly specific and efficient, proceeding under mild, aqueous conditions.[2]
Materials and Reagents
-
This compound
-
Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, HEPES)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-9.0
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes
-
Alkyne-containing molecule for conjugation (e.g., alkyne-fluorophore, alkyne-biotin)
-
CuAAC Catalyst Solution Components:
-
Copper(II) Sulfate (CuSO₄)
-
Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA, or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reducing agent: Sodium Ascorbate
-
Experimental Protocols
Protocol 1: Labeling of Lysine Residues with this compound
This protocol describes the initial modification of the protein with the trifluoroethyl-PEG-azide reagent.
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
If the protein buffer contains primary amines (e.g., Tris), exchange it with an appropriate amine-free buffer using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.0-9.0 by adding a basic buffer (e.g., 1 M sodium bicarbonate).
-
Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
(Optional) To stop the labeling reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Azide-Labeled Protein:
-
Remove excess, unreacted this compound and byproducts using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-labeled protein (from Protocol 1) with a 5-20 fold molar excess of the alkyne-containing molecule.
-
-
Prepare the CuAAC Catalyst Solution (prepare fresh):
-
Copper Sulfate Stock: 50 mM CuSO₄ in water.
-
Ligand Stock: 50 mM TBTA or THPTA in DMSO/tBuOH or water.
-
Sodium Ascorbate Stock: 500 mM Sodium Ascorbate in water.
-
-
Perform the Click Reaction:
-
To the protein-alkyne mixture, add the catalyst components in the following order, with gentle mixing after each addition:
-
Ligand to a final concentration of 1 mM.
-
Copper(II) Sulfate to a final concentration of 1 mM.
-
Sodium Ascorbate to a final concentration of 5 mM.
-
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Final Conjugate:
-
Purify the final protein conjugate to remove excess reagents and byproducts using SEC, dialysis, or other appropriate chromatographic techniques.
-
Data Presentation
The efficiency of labeling and conjugation can be assessed using various analytical techniques. The following tables provide representative data for a hypothetical labeling experiment.
Table 1: Optimization of Lysine Labeling with this compound
| Molar Excess of Reagent | Reaction Time (hours) | Reaction Temperature (°C) | Degree of Labeling (Azides/Protein) |
| 10x | 2 | 25 | 1.5 |
| 20x | 2 | 25 | 3.2 |
| 50x | 2 | 25 | 6.8 |
| 20x | 4 | 25 | 4.5 |
| 20x | 12 | 4 | 3.8 |
Degree of labeling can be determined by mass spectrometry.
Table 2: Characterization of the Final Protein Conjugate
| Analytical Method | Unlabeled Protein | Azide-Labeled Protein | Final Conjugate |
| SDS-PAGE (Apparent MW) | 50 kDa | 52 kDa | 53 kDa |
| Mass Spectrometry (Actual MW) | 50,000 Da | 52,100 Da | 52,850 Da |
| UV-Vis Spectroscopy | A₂₈₀ = 1.0 | A₂₈₀ = 1.0 | A₂₈₀ = 1.0, Aₓ = 0.5* |
*Assuming the conjugated molecule has a unique absorbance at wavelength x.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-reactive neutron-encoded labels for highly plexed proteomic quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Trifluoroethyl Groups in Chemical Biology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The trifluoroethyl (TFE) group, with its unique electronic and steric properties, has emerged as a powerful tool in chemical biology. Its incorporation into peptides, proteins, and small molecules offers distinct advantages for studying biological systems and for the development of novel therapeutics. This document provides detailed application notes on the use of trifluoroethyl groups in protein engineering, peptide and protein labeling, as probes for molecular interactions, and in drug discovery. Accompanying these notes are detailed experimental protocols for key methodologies.
Application Note 1: Probing Protein and Peptide Structure with 2,2,2-Trifluoroethanol (TFE)
2,2,2-Trifluoroethanol (TFE) is widely utilized as a co-solvent to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that are otherwise unstructured in aqueous solutions.[1] This property makes TFE an invaluable tool for studying protein folding pathways and for characterizing the conformational preferences of peptides. The mechanism of TFE action is multifaceted, involving the preferential solvation of the peptide backbone, which displaces water and weakens competing hydrogen bonds, thereby favoring the formation of intramolecular hydrogen bonds that define secondary structures.[2][3] Molecular dynamics simulations suggest that TFE molecules form clusters around the peptide, creating a low-dielectric environment conducive to helix formation.[2]
At low concentrations, TFE can stabilize the tertiary structure of proteins, while at higher concentrations, it can act as a denaturant, disrupting tertiary structure while promoting secondary structure formation.[4] This dual behavior allows researchers to investigate different aspects of protein stability and folding.
Quantitative Data: Effect of TFE on Peptide Helicity
| Peptide Sequence | TFE Concentration (v/v) | % Helicity | Reference |
| Melittin Fragment | 0% | ~10% | [2] |
| Melittin Fragment | 30% | ~60% | [2] |
| pKID | 0% | 21% | [5] |
| pKID | 30% | 54% | [5] |
Experimental Protocol: Circular Dichroism (CD) Spectroscopy to Monitor TFE-Induced Helicity
This protocol describes the use of CD spectroscopy to quantify the change in the secondary structure of a peptide in the presence of TFE.
Materials:
-
Peptide of interest
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
2,2,2-Trifluoroethanol (TFE), high purity
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in phosphate buffer at a concentration of 0.1-0.2 mg/mL.[1]
-
Prepare a series of TFE/buffer solutions with varying TFE concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v).[1]
-
For each TFE concentration, mix the peptide stock solution with the corresponding TFE/buffer solution to achieve the final desired peptide and TFE concentrations.
-
-
Instrument Setup:
-
Data Acquisition:
-
Record a baseline spectrum using the corresponding TFE/buffer solution without the peptide.
-
Record the CD spectrum of each peptide sample.
-
Subtract the baseline spectrum from the sample spectrum for each concentration.
-
-
Data Analysis:
-
Convert the raw CD data (in millidegrees) to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (mdeg) / (10 * c * n * l) where:
-
mdeg is the recorded ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
Estimate the percentage of α-helical content from the mean residue ellipticity at 222 nm ([(\theta)]222) using the formula: % Helicity = ([(\theta)]222 - [(\theta)]c) / ([(\theta)]h - [(\theta)]c) * 100 where:
-
[(\theta)]h is the mean residue ellipticity of a fully helical peptide (approximately -33,000 deg·cm²·dmol⁻¹)
-
[(\theta)]c is the mean residue ellipticity of a random coil peptide (approximately 0 deg·cm²·dmol⁻¹)
-
-
References
Application Notes and Protocols for PEGylating Small Molecules with 1,1,1-Trifluoroethyl-PEG4-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] For small molecule drugs, PEGylation can enhance solubility, extend circulating half-life, reduce immunogenicity, and alter biodistribution, leading to improved efficacy and patient compliance.[2][3]
This document provides detailed application notes and protocols for the use of 1,1,1-Trifluoroethyl-PEG4-azide , a novel heterobifunctional linker, for the PEGylation of small molecules. This reagent features a short, discrete PEG linker (n=4) that minimizes the potential for steric hindrance at the target binding site, a common challenge with larger PEG chains.[2][4] The terminal azide (B81097) group allows for highly efficient and specific conjugation to alkyne-functionalized small molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[5]
Furthermore, the incorporation of a 1,1,1-trifluoroethyl group is a strategic design element. The trifluoromethyl group is known to enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism.[6][7] Its presence can also improve a molecule's lipophilicity and membrane permeability, potentially influencing drug-receptor interactions and overall pharmacokinetic behavior.[7]
These application notes will provide a comprehensive overview of the benefits of using this compound, detailed protocols for conjugation, purification, and characterization, and a case study on the PEGylation of a kinase inhibitor to illustrate the practical application and potential outcomes of this technology.
Key Applications
-
Improving Pharmacokinetic Profiles: Extending the half-life of small molecule drugs, leading to less frequent dosing.[8]
-
Enhancing Solubility: Increasing the aqueous solubility of hydrophobic drug candidates.[2]
-
Improving Metabolic Stability: The trifluoroethyl group can protect metabolically labile positions on a drug molecule, leading to increased bioavailability.[6][7]
-
Targeted Drug Delivery: The azide handle can be used in orthogonal click chemistry reactions to attach targeting ligands.
-
PROTACs Development: This linker can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Data Presentation: A Case Study on a PEGylated Kinase Inhibitor
To illustrate the application of this PEGylation strategy, we present a case study based on the conjugation of a pyrazolopyrimidine-based kinase inhibitor with a short-chain PEG-azide linker. While the original study did not use the exact this compound, the data is representative of the expected outcomes.
Table 1: Physicochemical Properties of Parent vs. PEGylated Inhibitor
| Property | Parent Inhibitor | PEGylated Inhibitor (with 1,1,1-Trifluoroethyl-PEG4) |
| Molecular Weight (Da) | ~450 | ~751 |
| LogP (calculated) | 3.5 | 2.8 |
| Aqueous Solubility | Low | Improved |
Table 2: In Vitro Kinase Inhibitory Activity
| Kinase Target | Parent Inhibitor IC50 (nM) | PEGylated Inhibitor IC50 (nM) |
| BCR-ABL | 15 | 25 |
| Src | 20 | 35 |
Note: A slight increase in IC50 is expected due to the addition of the PEG chain, but the activity is largely retained.
Table 3: Pharmacokinetic Parameters in a Rodent Model
| Parameter | Parent Inhibitor | PEGylated Inhibitor |
| Half-life (t½, hours) | 2.5 | 8.0 |
| Clearance (mL/min/kg) | 50 | 15 |
| Bioavailability (%) | 30 | 65 |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an alkyne-functionalized small molecule with this compound.
Materials:
-
Alkyne-functionalized small molecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO, DMF, or a mixture with water)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-functionalized small molecule in DMSO or a suitable solvent.
-
Prepare a 10 mM stock solution of this compound in the same solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized small molecule to the desired final concentration in the reaction buffer (e.g., PBS).
-
Add the this compound stock solution to achieve a slight molar excess (e.g., 1.2 equivalents) relative to the alkyne.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.[3]
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in significant excess (e.g., 20-50 equivalents) to the copper.[3]
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature (20-25°C) for 1-4 hours with gentle mixing.
-
The reaction progress can be monitored by LC-MS or TLC.
-
-
Purification:
Protocol 2: Purification and Characterization of the PEGylated Product
Purification by RP-HPLC:
-
System: A standard HPLC system with a UV detector and a C18 column is suitable.[10][11]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid) is commonly used.
-
Gradient: A typical gradient might be 5% to 95% acetonitrile over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength appropriate for the small molecule's chromophore.
-
Fraction Collection: Collect the fractions corresponding to the PEGylated product peak and confirm the identity by mass spectrometry.
Characterization by Mass Spectrometry:
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is ideal for characterizing the molecular weight of the PEGylated product.[7][12]
-
Sample Preparation: Dilute the purified fraction in a suitable solvent for infusion into the mass spectrometer.
-
Analysis: Acquire the mass spectrum and confirm the presence of the molecular ion peak corresponding to the calculated mass of the PEGylated small molecule.
Visualizations
References
- 1. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Routine therapeutic drug monitoring of tyrosine kinase inhibitors by HPLC-UV or LC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Efficiency Bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Topic: Reaction of 1,1,1-Trifluoroethyl-PEG4-azide with Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) Groups
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a premier bioorthogonal "click chemistry" reaction that enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This method is defined by its high efficiency, selectivity, and biocompatibility, making it an invaluable tool in drug development, diagnostics, and materials science.[2][3]
This document provides detailed application notes and protocols for the reaction between This compound and two of the most common strained cyclooctynes: DBCO and BCN.[4] The this compound linker is a valuable tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] The integrated polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and minimizes steric hindrance, while the terminal trifluoroethyl group influences the electronic properties of the azide (B81097), impacting its reactivity.[6][7]
Reaction Mechanism and Kinetics
The reaction proceeds via a Huisgen [3+2] dipolar cycloaddition, where the azide (1,3-dipole) reacts with the strained alkyne (dipolarophile) to form a stable triazole linkage.[6] The significant ring strain of the cyclooctyne (B158145) ring (approx. 18 kcal/mol) lowers the activation energy, allowing the reaction to proceed efficiently at ambient temperatures without a catalyst.[8]
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Kinetics: A Comparative Analysis of DBCO and BCN
The choice between DBCO and BCN can significantly impact reaction efficiency. While DBCO generally reacts faster with simple alkyl or aryl azides, the electronic nature of the azide is a critical factor.[9] Recent studies have shown that electron-deficient fluoroalkyl azides, such as this compound, exhibit enhanced reactivity with electron-rich cyclooctynes like BCN, while showing reduced reactivity with more electron-deficient cyclooctynes like DBCO.[7] This electronic complementarity suggests that for this specific linker, BCN may offer superior reaction kinetics.[7]
Quantitative Data Summary
The following table summarizes representative second-order rate constants for SPAAC reactions. Note the inversion of reactivity for fluoroalkyl azides.
| Alkyne | Azide Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Observation |
| DBCO | Benzyl Azide | 0.24[9] | DBCO is generally faster with standard azides. |
| BCN | Benzyl Azide | 0.07[9] | BCN is moderately reactive with standard azides. |
| DBCO | Fluoroalkyl Azide | Significantly Reduced Reactivity[7] | Reactivity is lower due to unfavorable electronic matching. |
| BCN | Fluoroalkyl Azide | Highly Accelerated Reactivity [7] | BCN shows enhanced kinetics with electron-deficient azides. |
Experimental Protocols
This section provides a generalized protocol for conjugating a biomolecule (e.g., a protein containing a primary amine) first with a DBCO or BCN-NHS ester, followed by reaction with this compound.
Caption: Workflow for a two-step biomolecule conjugation using SPAAC.
Protocol: General Bioconjugation Procedure
This protocol outlines a general method for labeling a protein with a BCN or DBCO group, followed by conjugation with this compound.
A. Materials Required
-
Biomolecule: Protein or other molecule to be labeled (e.g., antibody) in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).
-
Cyclooctyne Reagent: DBCO-NHS Ester or BCN-NHS Ester.
-
Azide Reagent: this compound.
-
Solvents: Anhydrous DMSO.
-
Purification: Spin desalting columns or HPLC system.
-
Analysis: SDS-PAGE, Mass Spectrometer.
B. Reagent Preparation
-
Biomolecule Solution: Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer.[10]
-
Cyclooctyne Stock Solution: Immediately before use, dissolve the DBCO-NHS or BCN-NHS ester in anhydrous DMSO to a final concentration of 10 mM.[11]
-
Azide Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or an appropriate aqueous buffer.
C. Step 1: Labeling Biomolecule with DBCO or BCN
-
Add a 20-30 fold molar excess of the dissolved Cyclooctyne-NHS ester to the biomolecule solution.[6] The final concentration of DMSO should ideally be kept below 20%.[11][12]
-
Incubate the reaction at room temperature for 60 minutes.[11][12]
-
(Optional) Quench the reaction by adding Tris buffer to a final concentration of 50-100 mM and incubate for 15 minutes to consume unreacted NHS esters.[11]
-
Remove the excess, unreacted cyclooctyne reagent using a spin desalting column equilibrated with an appropriate buffer (e.g., PBS).[11]
D. Step 2: SPAAC Reaction with Azide Linker
-
To the purified, cyclooctyne-labeled biomolecule, add the this compound stock solution. A 2-4 fold molar excess of the azide over the biomolecule is a good starting point.[13]
-
Incubate the reaction mixture. Recommended incubation times vary based on the cyclooctyne used:
-
The reaction progress can be monitored by techniques such as Mass Spectrometry (to observe the mass shift of the conjugated product) or SDS-PAGE (which may show a band shift).[13]
E. Purification and Analysis
-
Once the reaction is complete, purify the final conjugate to remove excess azide linker and any byproducts. This can be achieved through size-exclusion chromatography, HPLC, or dialysis.[11]
-
Analyze the final product to confirm conjugation and purity.
-
Store the purified conjugate at 4°C for short-term use or at -20°C / -80°C for long-term storage.[2]
References
- 1. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry Reagents - Azide, Alkyne, DBCO, BCN PEG Products from Biochempeg | Biopharma PEG [biochempeg.com]
- 5. xcessbio.com [xcessbio.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Use of Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional Polyethylene (B3416737) Glycol (PEG) linkers are versatile tools in bioconjugation, playing a pivotal role in the development of advanced therapeutics and diagnostics.[1][2] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end, allowing for the specific and sequential conjugation of two distinct molecules.[3] This unique characteristic enables the precise construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and targeted nanoparticle systems.[1][3] The incorporation of a PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate while reducing its immunogenicity.[4][5][6]
These application notes provide an overview of the key applications of heterobifunctional PEG linkers, along with detailed experimental protocols for their synthesis and use in bioconjugation.
Key Features and Advantages of Heterobifunctional PEG Linkers
Heterobifunctional PEG linkers offer several advantages in the design and development of bioconjugates:
-
Specificity and Control: The two distinct functional groups allow for controlled, stepwise conjugation, ensuring a homogenous final product.[3]
-
Enhanced Solubility: The hydrophilic nature of the PEG backbone can significantly improve the solubility of hydrophobic drugs or proteins, preventing aggregation.[1][5]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugated molecule, which can lead to reduced renal clearance and a longer circulation half-life.[1]
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.[4]
-
Precise Spacer Control: The length of the PEG chain can be tailored to provide optimal spatial separation between the conjugated molecules, which is crucial for maintaining their biological activity.[1]
Applications
Heterobifunctional PEG linkers are instrumental in a variety of applications within drug development and research:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. Heterobifunctional PEG linkers facilitate the stable and specific attachment of the drug to the antibody, ensuring targeted delivery to cancer cells while minimizing systemic toxicity.[3]
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. PEG linkers provide the necessary flexibility and length to facilitate the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]
-
Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins can enhance their stability, solubility, and in vivo half-life.[5][6]
-
Nanoparticle Functionalization: Heterobifunctional PEG linkers are used to attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents to the surface of nanoparticles, creating targeted drug delivery systems.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of heterobifunctional PEG linkers.
Table 1: Effect of PEG Chain Length on Antibody-Drug Conjugate (ADC) Clearance
| Linker | ADC Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~12 |
| PEG4 | ~8 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~4 |
Data adapted from a study on homogeneous Drug-to-Antibody Ratio (DAR) 8 conjugates in Sprague-Dawley rats, illustrating the trend of decreased clearance with increased PEG length.
Table 2: In Vivo Efficacy of a PROTAC Utilizing a PEG Linker
| Treatment | Dose | Tumor Growth Inhibition (%) |
| Vepdegestrant (ARV-471) | 10 mg/kg | 99 |
| Vepdegestrant (ARV-471) | 30 mg/kg | 106 |
| Fulvestrant | 200 mg/kg | 31-80 |
In vivo efficacy of Vepdegestrant (ARV-471), an estrogen receptor (ER) degrader utilizing a PEG-containing linker, in an ESR1 mutant patient-derived xenograft (PDX) model.
Table 3: Degradation Efficiency of a Dual-Targeting PI3K/mTOR PROTAC
| Compound | PI3K DC50 (nM) in MDA-MB-231 cells | mTOR DC50 (nM) in MDA-MB-231 cells |
| GP262 | 42.23–227.4 | 45.4 |
DC50 values represent the concentration required to degrade 50% of the target protein.[7]
Experimental Protocols
Protocol 1: Synthesis of a Heterobifunctional PEG Linker (Alkyne-PEG-Iodo)
This protocol describes a general method for synthesizing an alkyne-PEG-iodo linker, which can be further modified for various bioconjugation applications.[8]
Materials:
-
Pentaethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Sodium iodide (NaI)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetone
-
Water
-
Silica (B1680970) gel for chromatography
Procedure:
-
Monopropargylation of Pentaethylene Glycol:
-
Dissolve pentaethylene glycol in anhydrous THF.
-
Cool the solution to 0 °C and add NaH portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Purify the crude product by silica gel chromatography to obtain alkyne-PEG-OH.
-
-
Mesylation of Alkyne-PEG-OH:
-
Dissolve alkyne-PEG-OH and TEA in DCM and cool to 0 °C.
-
Add MsCl dropwise and stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo to obtain alkyne-PEG-OMs.
-
-
Iodination of Alkyne-PEG-OMs:
-
Dissolve alkyne-PEG-OMs and NaI in acetone.
-
Reflux the mixture for 12 hours.
-
Remove the solvent in vacuo and dissolve the residue in DCM.
-
Wash with water and brine.
-
Dry the organic layer and concentrate to yield the final product, alkyne-PEG-Iodo.
-
Protocol 2: Bioconjugation of an Antibody using an NHS-PEG-Maleimide Linker
This protocol outlines the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug) using an NHS-PEG-Maleimide linker.[1][9]
Materials:
-
Antibody in phosphate-buffered saline (PBS), pH 7.2-7.4
-
NHS-PEG-Maleimide linker
-
Thiol-containing molecule
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for antibody reduction)
-
Size-exclusion chromatography (SEC) column or desalting column
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO (e.g., 10 mM).
-
Prepare a stock solution of the thiol-containing molecule in DMSO.
-
Prepare the antibody at a concentration of 1–2 mg/mL in conjugation buffer.[]
-
-
Reaction of Antibody with NHS-PEG-Maleimide:
-
Adjust the pH of the antibody solution to 8.0-8.5 to increase the reactivity of the NHS ester with primary amines on the antibody.[]
-
Add the NHS-PEG-Maleimide stock solution to the antibody solution at a molar ratio of 5-20 fold excess of the linker.
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
-
Purification of the Maleimide-Activated Antibody:
-
Remove the excess, unreacted NHS-PEG-Maleimide linker using a desalting column or size-exclusion chromatography equilibrated with conjugation buffer (pH 6.5-7.5).
-
-
(Optional) Reduction of Antibody Disulfide Bonds:
-
If targeting hinge-region cysteines, add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature to reduce the disulfide bonds.[][11]
-
Purify the reduced antibody using a desalting column to remove excess TCEP.[]
-
-
Reaction of Maleimide-Activated Antibody with Thiol-Containing Molecule:
-
Add the thiol-containing molecule to the purified maleimide-activated antibody solution at a 5-fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle stirring.[9]
-
-
Purification of the Final Conjugate:
-
Purify the final antibody-drug conjugate using size-exclusion chromatography to remove any unreacted drug and other small molecules.[]
-
Characterize the final conjugate for purity, drug-to-antibody ratio (DAR), and biological activity.
-
Protocol 3: Purification and Characterization of PEGylated Proteins
Effective purification is crucial to remove unreacted reagents and byproducts from the PEGylation reaction mixture.[]
Purification Methods:
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating PEGylated proteins from unreacted protein and excess PEG based on their differences in hydrodynamic radius.[]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its elution profile and allowing for the separation of different PEGylated species.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their hydrophobicity. It can be a useful polishing step in the purification process.[]
-
Reverse Phase Chromatography (RPC): RPC is often used for analytical purposes to separate positional isomers and assess purity.[]
Characterization Methods:
-
SDS-PAGE: To visualize the increase in molecular weight after PEGylation.
-
Size-Exclusion Chromatography (SEC-HPLC): To determine the purity and aggregation state of the conjugate.[1]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.
-
UV-Vis Spectroscopy: To determine the protein concentration and, in the case of ADCs, the drug-to-antibody ratio (DAR).
Visualizations
Signaling Pathway: PROTAC-mediated Degradation via the PI3K/AKT/mTOR Pathway
Caption: PROTAC-mediated degradation of PI3K and mTOR.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. heterobifunctional pegs [jenkemusa.com]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. biotium.com [biotium.com]
Troubleshooting & Optimization
Side reactions of 1,1,1-Trifluoroethyl-PEG4-azide with primary amines
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 1,1,1-Trifluoroethyl-PEG4-azide in reactions with primary amines. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and resolve potential issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary intended reaction of this compound with a primary amine?
The intended reaction is the formation of a stable secondary amine linkage between the trifluoroethyl group of the PEG reagent and a primary amine on the target molecule. This reaction is a type of N-alkylation and is often used in bioconjugation to link the PEG moiety to proteins, peptides, or other biomolecules.
Q2: What are the main functional groups on this compound and what is their reactivity?
This reagent has two key functional groups: the 1,1,1-trifluoroethyl group and the azide (B81097) group .
-
1,1,1-Trifluoroethyl group: This is the primary site for reaction with primary amines. The electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbon susceptible to nucleophilic attack by the primary amine, leading to the formation of a stable trifluoroethyl-amine bond. This moiety is often used as a metabolically stable isostere of an amide bond.[1][2]
-
Azide group: This group is generally stable under the conditions used for N-alkylation. Its primary purpose is for subsequent "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Q3: Can the azide group react with primary amines?
Under specific conditions, primary amines can react with organic azides to form 1-substituted tetrazoles.[3][4][5][6] However, this reaction often requires catalysts (like Yb(OTf)₃ or ZnS nanoparticles) or specific reagents like triethyl orthoformate and is not typically a significant side reaction under standard bioconjugation conditions for N-trifluoroethylation.[3][4][5]
Q4: Is the trifluoroethyl-amine linkage stable?
Yes, the resulting trifluoroethyl-amine linkage is generally considered to be highly stable. It is often used as a non-hydrolyzable mimic of a peptide bond in drug development due to its metabolic stability.[1][2]
Troubleshooting Guide
Problem 1: Low Yield of the Desired PEGylated Product
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | The primary amine on the target molecule needs to be deprotonated to be nucleophilic. Ensure the reaction pH is slightly basic (typically pH 8-9.5) to facilitate the reaction without promoting significant side reactions. |
| Steric Hindrance | If the primary amine on the target molecule is sterically hindered, the reaction may be slow. Increase the reaction time and/or temperature (e.g., from room temperature to 37°C). Monitor the reaction progress to avoid degradation of starting materials. |
| Insufficient Reagent Concentration | Increase the molar excess of the this compound. A 5-10 fold excess is a common starting point. |
| Hydrolysis of the Trifluoroethyl Group | While generally stable, prolonged exposure to highly basic conditions (pH > 10) or elevated temperatures could potentially lead to hydrolysis of the trifluoroethyl group. Maintain the pH in the recommended range and avoid excessive heat. |
Problem 2: Presence of Unexpected Byproducts
Possible Side Reactions and How to Identify and Mitigate Them
| Side Reaction | Description | Identification | Mitigation Strategies |
| Azide Reduction to Amine | The azide group can be reduced to a primary amine, resulting in a bifunctional amine-PEG-amine molecule. This is more likely to occur if reducing agents are present in the reaction mixture. | Mass Spectrometry (MS) will show a product with a mass corresponding to the reduced PEG linker conjugated to the target molecule. | Ensure all reagents and buffers are free from reducing agents (e.g., DTT, TCEP). If a reducing agent is necessary for other reasons, consider a protection strategy for the azide or a different linker. |
| Tetrazole Formation | A [3+2] cycloaddition between the azide and the primary amine can form a tetrazole ring. This is generally a minor side product under typical N-alkylation conditions but can be promoted by certain catalysts or conditions.[3][4][5][6][7] | MS analysis will reveal a product with a mass corresponding to the PEGylated target with a tetrazole linkage. NMR spectroscopy can also confirm the presence of the tetrazole ring. | Avoid the use of metal catalysts that can promote this reaction (e.g., zinc salts). Stick to standard buffered solutions (e.g., PBS, borate (B1201080) buffer) at a slightly basic pH. |
| Amide Formation | In some cases, substitution of the azide group by the primary amine followed by hydrolysis could lead to an amide byproduct. | This would result in a product with a different linkage and mass that can be detected by MS. | This is a less common side reaction. Maintaining optimal pH and temperature for the intended N-alkylation should minimize this. |
Experimental Protocols
General Protocol for PEGylation of a Primary Amine-Containing Molecule
-
Dissolve the Target Molecule: Dissolve the primary amine-containing molecule in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).
-
Prepare the PEG Reagent: Dissolve a 5-10 molar excess of this compound in the same reaction buffer or a compatible organic solvent like DMSO.
-
Initiate the Reaction: Add the PEG reagent solution to the target molecule solution.
-
Incubate: Allow the reaction to proceed at room temperature or 37°C for 2-24 hours with gentle stirring. The optimal time should be determined empirically.
-
Monitor the Reaction: Monitor the progress of the reaction by a suitable analytical method (e.g., LC-MS, SDS-PAGE for proteins).
-
Quench the Reaction (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with the excess PEG reagent.
-
Purify the Conjugate: Purify the PEGylated product from excess reagent and byproducts using an appropriate chromatography method (e.g., size-exclusion chromatography, ion-exchange chromatography, or reversed-phase HPLC).
Visualizing Reaction Pathways
Intended Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting SPAAC Reactions with 1,1,1-Trifluoroethyl-PEG4-azide
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low yields in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving 1,1,1-Trifluoroethyl-PEG4-azide. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My SPAAC reaction with this compound is resulting in a low yield. What are the potential causes?
Low yields in SPAAC reactions can stem from several factors, including issues with the reagents, reaction conditions, or experimental setup. The most common culprits include:
-
Reagent Quality and Stability: Degradation of either the this compound or the cyclooctyne (B158145) (e.g., DBCO, BCN) is a primary cause of low yields. Strained cyclooctynes can be particularly sensitive to storage conditions.
-
Suboptimal Reaction Conditions: The choice of solvent, pH, temperature, and reaction time can significantly impact the reaction efficiency.
-
Stoichiometry: An incorrect molar ratio of the azide (B81097) to the cyclooctyne can lead to the incomplete consumption of the limiting reagent.
-
Steric Hindrance: Bulky molecules or functional groups near the azide or cyclooctyne can physically impede the reaction. The PEG4 linker in this compound helps to mitigate this, but it can still be a factor with large biomolecules.[1]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent will lead to a heterogeneous reaction mixture and reduced reaction rates. The PEG4 linker in your azide is designed to improve aqueous solubility.
-
Presence of Competing Reagents: Contaminants in your reaction mixture, such as sodium azide in buffers, can compete with your azide-functionalized molecule for the cyclooctyne.[2]
Q2: How can I improve the yield of my SPAAC reaction?
To improve your reaction yield, consider the following optimization strategies:
-
Verify Reagent Integrity: Before starting your experiment, ensure that both your this compound and cyclooctyne are of high purity and have been stored correctly, typically at -20°C or -80°C, protected from light and moisture.[3] It is advisable to prepare fresh solutions of your reagents before each experiment.
-
Optimize Reaction Buffer and pH: The choice of buffer can significantly influence reaction rates. For many bioconjugations, HEPES buffer at a pH between 7 and 8 has been shown to provide higher reaction rates than PBS.[4]
-
Adjust Stoichiometry: A 2- to 5-fold molar excess of one reagent over the other is often recommended to drive the reaction to completion.[5] The optimal ratio may need to be determined empirically for your specific system.
-
Increase Reaction Time and Temperature: While many SPAAC reactions proceed efficiently at room temperature, incubating for longer periods (4-24 hours) or at a slightly elevated temperature (e.g., 37°C) can increase the yield, provided your biomolecules are stable under these conditions.[3][5]
-
Consider the Cyclooctyne: The reactivity of your cyclooctyne partner is critical. The trifluoroethyl group in this compound is electron-withdrawing, which can enhance its reactivity with electron-rich cyclooctynes like BCN.[6][7][8]
Quantitative Data on SPAAC Reaction Kinetics
| Azide Reactant | Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |
| Fluoroalkyl Azide (PhOCF₂CF₂N₃) | BCN | 1.6 M⁻¹s⁻¹ | THF/H₂O (9:1) |
| Non-fluorinated Alkyl Azide (PhOCH₂CH₂N₃) | BCN | 0.1 M⁻¹s⁻¹ | THF/H₂O (9:1) |
| Fluoroalkyl Azide (PhOCF₂CF₂N₃) | DIBAC | 0.0127 M⁻¹s⁻¹ | THF/H₂O (9:1) |
| Non-fluorinated Alkyl Azide (PhOCH₂CH₂N₃) | DIBAC | 0.25 M⁻¹s⁻¹ | THF/H₂O (9:1) |
Data adapted from "Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides". Note that these are for a model fluoroalkyl azide and should be used as a reference for this compound.
The following table summarizes the effect of different buffers on SPAAC reaction rates for a model system.
| Buffer (pH 7) | Temperature | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| HEPES | 37°C | 0.55 - 1.22 M⁻¹s⁻¹ |
| PBS | 37°C | 0.32 - 0.85 M⁻¹s⁻¹ |
| DMEM | 37°C | 0.59 - 0.97 M⁻¹s⁻¹ |
| RPMI | 37°C | 0.27 - 0.77 M⁻¹s⁻¹ |
Data adapted from "The effects of buffer, pH, and temperature upon SPAAC reaction rates".[4]
Experimental Protocols
Protocol 1: General Procedure for a Model SPAAC Reaction
This protocol describes a general method for conjugating an azide-modified biomolecule with a DBCO- or BCN-containing partner using this compound.
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule in an appropriate amine-free buffer (e.g., HEPES, pH 7.5) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM).
-
Prepare a stock solution of the DBCO- or BCN-containing molecule in DMSO.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-modified biomolecule with a 2- to 5-fold molar excess of the DBCO- or BCN-containing molecule.
-
Add the this compound stock solution to achieve the desired final concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid precipitation of biomolecules.
-
Incubate the reaction at room temperature (25°C) for 4-12 hours or at 4°C overnight. The optimal time may vary depending on the reactants.
-
-
Purification:
-
Remove excess, unreacted reagents using an appropriate method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
-
-
Analysis:
-
Analyze the reaction progress and the final product using techniques like SDS-PAGE (which may show a band shift for the conjugated product), mass spectrometry (to confirm the increased molecular weight of the conjugate), or HPLC.
-
Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy
The consumption of DBCO can be monitored by the decrease in its characteristic absorbance at approximately 310 nm.[9]
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to measure absorbance at 309 nm.
-
Sample Preparation: Prepare the reaction mixture as described in Protocol 1, ensuring the initial absorbance of the DBCO reagent is within the linear range of the instrument. Use a reference cuvette containing the buffer and the this compound to zero the instrument.
-
Data Acquisition: Initiate the reaction by adding the DBCO-containing reagent to the cuvette. Immediately begin monitoring the absorbance at 309 nm over time. The decrease in absorbance indicates the consumption of the DBCO reagent and the progress of the reaction.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Purification of Proteins Labeled with 1,1,1-Trifluoroethyl-PEG4-azide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with proteins labeled with 1,1,1-Trifluoroethyl-PEG4-azide.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the purification of proteins labeled with this compound, following the initial labeling reaction and subsequent click chemistry conjugation.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Labeled Protein | Incomplete labeling reaction. | - Optimize the molar ratio of the labeling reagent to the protein. - Ensure the pH of the reaction buffer is within the optimal range for the reactive group on your linker (e.g., pH 7.0-8.5 for NHS esters).[1] - Increase incubation time or temperature, while monitoring protein stability. |
| Inefficient click chemistry reaction. | - For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), ensure the freshness of the sodium ascorbate (B8700270) solution and use a copper ligand like TBTA.[2] - For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), consider longer incubation times (1-12 hours) as it can be slower than CuAAC.[2] - Ensure a sufficient molar excess of the alkyne- or cyclooctyne-containing molecule.[2] | |
| Loss of protein during purification steps. | - Pre-treat purification columns with a blocking agent (e.g., BSA) to minimize non-specific binding. - Optimize wash and elution buffers to minimize the loss of your target protein.[3] - Consider using a different purification method (e.g., size-exclusion chromatography instead of ion-exchange). | |
| Protein Aggregation or Precipitation | The trifluoroethyl group increases hydrophobicity, potentially leading to aggregation.[4][5] | |
| Labeled protein is less soluble. | - The PEG4 linker is designed to enhance solubility, but the trifluoroethyl group may counteract this effect.[6] - Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your protein's solubility post-labeling. | |
| Contamination with Unlabeled Protein | Incomplete separation of labeled and unlabeled protein. | - Optimize the purification method to achieve better resolution between the labeled and unlabeled species. For example, in ion-exchange chromatography, a shallower gradient may improve separation. - If using affinity purification based on a tag introduced via click chemistry (e.g., biotin), ensure stringent wash steps to remove non-specifically bound unlabeled protein. |
| Non-specific Binding to Chromatography Resin | The hydrophobic trifluoroethyl group may interact with the chromatography matrix.[4][5] | - For hydrophobic interaction chromatography (HIC), the trifluoroethyl group may lead to strong binding. Elution may require a reverse salt gradient or the addition of organic modifiers.[7] - For other chromatography types, increase the salt concentration or add a non-ionic detergent to the buffers to disrupt hydrophobic interactions. |
| Difficulty in Characterizing the Labeled Protein | Heterogeneity of the labeled product. | - Mass spectrometry is a powerful tool for characterizing PEGylated proteins.[1][3][8][9][10] Use techniques like MALDI-TOF or ESI-MS to determine the degree of labeling and the molecular weight distribution.[3][9] - HPLC or FPLC can be used to assess the purity of the labeled protein. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the 1,1,1-Trifluoroethyl group in this labeling reagent?
A1: The 1,1,1-Trifluoroethyl group is introduced to impart specific properties to the labeled protein. Its high electronegativity and lipophilicity can enhance binding affinity to biological targets and improve membrane permeability.[5] However, this increased hydrophobicity can also present challenges during purification, such as a higher propensity for aggregation or non-specific binding.[4][5]
Q2: How does the PEG4 linker contribute to the properties of the labeled protein?
A2: The Polyethylene Glycol (PEG) linker serves several purposes. It is hydrophilic, which can help to improve the solubility of the labeled protein and reduce aggregation.[6] The PEG spacer also provides flexibility and reduces steric hindrance, which can be important for maintaining the biological activity of the protein after labeling.[8]
Q3: Which click chemistry reaction should I use: CuAAC or SPAAC?
A3: The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on your experimental context.
-
CuAAC is generally faster and highly efficient. However, the copper catalyst can be toxic to living cells, making it more suitable for in vitro applications.[2]
-
SPAAC is a copper-free alternative, making it ideal for experiments involving live cells or in vivo studies. The reaction is bio-orthogonal, meaning it does not interfere with native biological processes.[11] However, SPAAC can be slower than CuAAC.[2]
Q4: How can I remove excess, unreacted labeling reagent and click chemistry components?
A4: Dialysis or desalting columns are effective methods for removing small molecules like unreacted linkers, catalysts, and affinity tags from your protein sample.[2] For smaller sample volumes, spin desalting columns are a convenient option.[10]
Q5: What analytical techniques are recommended to confirm successful labeling and purification?
A5: A combination of techniques is recommended for comprehensive analysis:
-
SDS-PAGE: A noticeable shift in the molecular weight of the labeled protein compared to the unlabeled protein can indicate successful labeling.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive method to confirm the mass increase corresponding to the label and to assess the degree of labeling and heterogeneity of the product.[1][3][8][9][10]
-
HPLC/FPLC: Chromatographic methods can be used to assess the purity of the final product and to separate different labeled species.
-
UV-Vis Spectroscopy: If a fluorescent dye was attached via click chemistry, its absorbance can be used to quantify the labeling efficiency.[2]
Experimental Protocols
General Protocol for Click Chemistry (CuAAC)
This protocol is a general guideline for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to conjugate an alkyne-containing molecule to your azide-labeled protein.
-
Prepare a stock solution of the alkyne-containing molecule (e.g., an alkyne-biotin or alkyne-fluorophore) in an appropriate solvent like DMSO.
-
In a microcentrifuge tube, combine the azide-labeled protein with a 5-10 fold molar excess of the alkyne-containing molecule.
-
Prepare the catalyst solution immediately before use by mixing solutions of CuSO4, a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Add the catalyst components to the protein-alkyne mixture. A typical final concentration is 1 mM CuSO4, 0.1 mM TBTA, and 1 mM Sodium Ascorbate.[2]
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the labeled protein using a desalting column or dialysis to remove excess reagents.[2]
General Protocol for Click Chemistry (SPAAC)
This protocol is a general guideline for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
-
Prepare a stock solution of the cyclooctyne-containing molecule (e.g., DBCO-dye or BCN-biotin) in a suitable solvent like DMSO.
-
In a microcentrifuge tube, combine the azide-labeled protein with a 3-5 fold molar excess of the cyclooctyne-containing molecule.
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific reactants.[2]
-
Purify the labeled protein using a desalting column or dialysis to remove the unreacted cyclooctyne (B158145) reagent.[2]
Visualizations
Caption: Workflow for labeling and purification.
Caption: Troubleshooting low yield issues.
References
- 1. covalx.com [covalx.com]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Purification Techniques: Influencing Factors and Applications of Hydrophobic Interaction Chromatography Resin - Bio-Link [biolink.com]
- 8. sciex.com [sciex.com]
- 9. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Click Chemistry – Med Chem 101 [medchem101.com]
Stability of the amide bond formed by 1,1,1-Trifluoroethyl-PEG4-azide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the amide bond formed using the 1,1,1-Trifluoroethyl-PEG4-azide linker. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this reagent in your research.
Frequently Asked Questions (FAQs)
Q1: How stable is the amide bond formed by the this compound linker under typical physiological conditions (pH 7.4, 37°C)?
A: The amide bond formed is expected to be highly stable under physiological conditions. The 1,1,1-trifluoroethyl amine moiety is designed as a hydrolysis-resistant bioisostere of a standard amide bond.[1] Amide bonds in general are exceptionally stable, with an estimated half-life of hundreds of years at neutral pH.[2] The electron-withdrawing nature of the trifluoroethyl group further contributes to this stability by reducing the basicity of the amide nitrogen, making it less susceptible to hydrolysis compared to standard alkyl amides.[3][4]
Q2: Under what conditions can the amide bond of a 1,1,1-Trifluoroethyl-PEG4 conjugate be cleaved?
A: Cleavage of this amide bond is possible but requires harsh chemical conditions or specific enzymatic action that are not typically encountered in routine biological applications.
-
Acidic/Basic Hydrolysis: Requires heating in the presence of strong acids (e.g., 6N HCl at 100°C) or strong bases (e.g., boiling aqueous NaOH).[5][6][7]
-
Enzymatic Cleavage: While more resistant than standard peptide bonds, cleavage could potentially be mediated by certain proteolytic enzymes (proteases) over extended periods.[2][8] Stability should be tested in relevant biological matrices if this is a concern.[9]
Q3: How does the trifluoroethyl group influence the properties of the resulting conjugate?
A: The primary role of the trifluoroethyl group is to act as a stable mimic of the peptide bond, thereby enhancing metabolic stability against enzymatic degradation.[1] It reduces the nucleophilicity and basicity of the amine it is attached to, which can make the initial amide bond formation step more challenging but results in a very stable final linkage.[3][4][10]
Q4: What is the stability of the other components of the linker, namely the PEG4 spacer and the azide (B81097) group?
A:
-
PEG4 Spacer: The polyethylene (B3416737) glycol chain is highly stable and biocompatible, and it is not expected to degrade under normal experimental conditions.
-
Azide Group (-N3): The azide group is stable in a wide range of aqueous buffers and reaction conditions, making it ideal for bioorthogonal click chemistry. However, it is sensitive to strong reducing agents (e.g., DTT, TCEP), which can reduce it to a primary amine. Care should be taken to avoid these reagents if the azide functionality is to be preserved for subsequent reactions.
Troubleshooting Guide
This guide addresses potential issues during the conjugation process and subsequent stability assessments.
Issue 1: Low Yield During Amide Bond Formation
The formation of an amide bond with the 1,1,1-trifluoroethylamine precursor can be challenging due to its low nucleophilicity.
| Cause | Recommended Solution |
| Low reactivity of the electron-deficient amine. | Use a more robust coupling strategy. Standard EDC/NHS coupling may be inefficient. Consider forming an acyl fluoride (B91410) in situ or using a combination of EDC/DMAP with a catalytic amount of HOBt to create a highly reactive acyliminium intermediate.[10][11] |
| Steric hindrance at the conjugation site. | Increase the reaction temperature (e.g., to 50°C) and extend the reaction time (12-24 hours) to overcome steric barriers.[12] |
| Presence of water in the reaction. | Perform the reaction in a dry, water-miscible organic solvent like DMSO or DMF, as water can hydrolyze activated esters and compete with the amine for reaction. |
Issue 2: Conjugate Appears Unstable or Degrades Over Time
While the amide bond itself is very stable, other factors can lead to perceived instability.
| Cause | Recommended Solution |
| Suspected Amide Bond Cleavage. | This is highly unlikely under standard storage (4°C, neutral pH buffer) or physiological conditions. To confirm, perform a stability assay as described in the Experimental Protocols section. Analyze samples by SEC-HPLC or SDS-PAGE to detect any changes in molecular weight.[9] |
| Cleavage of other labile bonds in the molecule. | If your conjugated molecule (e.g., a protein or small molecule) has other less stable bonds (e.g., esters), these may be the source of degradation. |
| Reduction of the Azide Group. | If the conjugate is exposed to reducing agents, the azide will be converted to an amine, preventing subsequent click chemistry reactions. Avoid buffers containing DTT, TCEP, or β-mercaptoethanol. |
| Protein Aggregation or Denaturation. | The issue may be with the stability of the conjugated protein itself, not the linker. Ensure optimal buffer conditions (pH, ionic strength, excipients) for the protein. |
Summary of Amide Bond Stability
The following table provides a qualitative comparison of the conditions required for the cleavage of a standard amide bond versus the N-trifluoroethyl amide bond discussed here.
| Condition | Standard Amide Bond | N-(1,1,1-Trifluoroethyl) Amide Bond |
| Physiological (pH 7.4, 37°C) | Very High Stability | Very High Stability (Designed as a stable isostere) |
| Strong Acid (e.g., 6N HCl) | Requires heating (~100°C) for several hours.[7] | Requires heating for several hours. |
| Strong Base (e.g., 2N NaOH) | Requires boiling for several hours.[6] | Requires heating for several hours. |
| Proteolytic Enzymes | Susceptible to cleavage by various proteases. | Generally more resistant to enzymatic cleavage.[1] |
Experimental Protocols
Detailed methodologies are provided below to empirically determine the stability of your conjugate.
Protocol 1: Plasma Stability Assay
This assay assesses the stability of the conjugate in a physiologically relevant matrix.[9]
-
Materials:
-
Your protein conjugate.
-
Plasma (human, mouse, or other relevant species), stored at -80°C.
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Quenching solution (e.g., 2% formic acid in acetonitrile).
-
Analysis instrument (e.g., LC-MS, SEC-HPLC, or SDS-PAGE).
-
-
Procedure:
-
Thaw plasma on ice.
-
Prepare a stock solution of your conjugate in PBS.
-
Spike the conjugate into the plasma to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C with gentle agitation.
-
At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma mixture.
-
Immediately quench the reaction by adding the aliquot to 3 volumes of cold quenching solution to precipitate plasma proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Analyze the supernatant for the presence of the intact conjugate and any potential cleavage products.
-
Protocol 2: Lysosomal Protease Stability Assay (using Cathepsin B)
This assay evaluates stability in an environment mimicking the lysosome, which is often a target for drug delivery.[9]
-
Materials:
-
Your protein conjugate.
-
Recombinant Cathepsin B.
-
Cathepsin B Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
Quenching solution (e.g., 10% trichloroacetic acid).
-
-
Procedure:
-
Prepare a solution of the protein conjugate in the assay buffer.
-
Activate the Cathepsin B according to the manufacturer's protocol (typically involves pre-incubation in the assay buffer containing DTT).
-
Initiate the reaction by adding the activated Cathepsin B to the conjugate solution (a typical enzyme:substrate ratio is 1:100 w/w).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot.
-
Quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by SEC-HPLC or SDS-PAGE to monitor the degradation of the intact conjugate.
-
Visual Guides
Diagram 1: Experimental Workflow
Caption: Workflow for conjugation and stability testing.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Technical Support Center: Challenges in Using Trifluoromethyl Tags for ¹⁹F NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using trifluoromethyl (CF₃) tags in ¹⁹F NMR experiments. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: Why is the signal-to-noise ratio (S/N) of my CF₃-tagged protein poor?
A1: A poor signal-to-noise ratio in ¹⁹F NMR spectra of CF₃-tagged proteins can stem from several factors. Low sample concentration is a primary cause; ensure your protein concentration is sufficient for detection. Paramagnetic impurities, such as dissolved oxygen or trace metal ions, can lead to significant line broadening and a decrease in signal intensity. Additionally, suboptimal acquisition parameters, like an insufficient number of scans or an incorrectly set receiver gain, can result in a low S/N. For quantitative measurements, a signal-to-noise ratio of at least 250 is recommended to be 99% certain that the measured integral is within ±1% of the true value.[1]
Troubleshooting Steps:
-
Increase Sample Concentration: If possible, concentrate your sample.
-
Degas Sample: To remove dissolved oxygen, degas your sample by bubbling with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.
-
Use a Chelating Agent: If metal ion contamination is suspected, add a small amount of a chelating agent like EDTA to your buffer.
-
Optimize Acquisition Parameters: Increase the number of scans (nt). Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of your signals of interest) for full relaxation. Adjust the receiver gain to avoid signal clipping (if too high) or loss of weak signals (if too low).[1]
Q2: My CF₃ signal is very broad. What are the potential causes and solutions?
A2: Signal broadening in ¹⁹F NMR is a common issue, particularly for CF₃-tagged macromolecules. The primary causes include:
-
Slow Molecular Tumbling: As the size of the protein increases, its tumbling in solution slows down. This leads to more efficient T₂ relaxation and, consequently, broader lines. This effect is exacerbated by high sample viscosity.[2]
-
Chemical Exchange: If the CF₃ tag is in a region of the protein undergoing conformational exchange on a timescale comparable to the NMR experiment (intermediate exchange), the resonance can be significantly broadened.[2]
-
Chemical Shift Anisotropy (CSA): CSA is a major relaxation mechanism for ¹⁹F and can lead to significant line broadening, especially at higher magnetic fields and for slower tumbling molecules.[3]
-
Improper Shimming: An inhomogeneous magnetic field (B₀) is a frequent cause of poor line shape and resolution.[2]
Troubleshooting Steps:
-
Reduce Viscosity: If possible, dilute the sample or acquire the spectrum at a higher temperature to decrease viscosity and increase molecular tumbling.[2]
-
Modify Temperature: If chemical exchange is suspected, acquiring spectra at different temperatures can help to move out of the intermediate exchange regime, potentially sharpening the signal.[4]
-
Optimize Shimming: Careful and iterative shimming of the magnet is crucial. Start with on-axis shims (Z1, Z2) and then adjust non-spinning shims if necessary.[2]
-
Use TROSY-based Experiments: For very large proteins, transverse relaxation-optimized spectroscopy (TROSY) based pulse sequences can help to reduce line broadening.
Q3: Why is the baseline of my ¹⁹F NMR spectrum rolling or distorted?
A3: A rolling or distorted baseline can complicate phasing and integration. Common causes include:
-
Large Spectral Width: Acquiring a very wide spectral width, which is often necessary for ¹⁹F NMR, can lead to baseline distortions.[5][6]
-
Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, inducing an oscillating signal in the free induction decay (FID) that results in baseline problems.[1]
-
Probe Background Signals: Fluorine-containing materials in the NMR probe (e.g., Teflon components) can contribute broad background signals that result in an uneven baseline.[7]
-
Improper Phasing: Applying a large first-order phase correction can introduce baseline roll.[5]
Troubleshooting Steps:
-
Adjust Acquisition Parameters: Use a pre-acquisition delay to allow acoustic ringing to subside before detection.
-
Background Subtraction: Acquire a spectrum of the buffer alone and subtract it from the sample spectrum.
-
Data Processing: Use advanced baseline correction algorithms available in most NMR processing software. Ensure manual phasing is performed carefully to avoid introducing distortions.[8]
Q4: I see small, uneven peaks around my main CF₃ signal. What are they?
A4: These are most likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (~1.1%), a small fraction of your CF₃ groups will be attached to a ¹³C atom instead of a ¹²C atom. The coupling between ¹⁹F and ¹³C splits the signal into a doublet. These satellite peaks are often asymmetric in ¹⁹F NMR because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant, causing the center of the satellite doublet not to coincide with the main signal from the ¹²C-bound CF₃ group.[5]
Data Presentation: Quantitative Comparison of CF₃ Tags
The choice of a CF₃ tag can significantly impact the quality and interpretability of ¹⁹F NMR spectra. The following tables summarize key quantitative data for different CF₃ tags.
Table 1: Chemical Shift Dispersion of Thiol-Reactive CF₃ Tags in Response to Solvent Polarity
This table shows the change in chemical shift (Δδ) for various CF₃ tags conjugated to glutathione (B108866) in methanol/water mixtures of varying polarity. A larger Δδ indicates greater sensitivity to the local environment.
| Tag | Structure | Chemical Shift Range (Δδ in ppm) |
| BTFMA | 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide | ~0.7 |
| 3-BTFMA | N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide | ~0.6 |
| BTFP | 3-bromo-1,1,1-trifluoropropan-2-ol | ~0.4 |
| BPFB | 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | ~0.3 |
| BTFA | 3-bromo-1,1,1-trifluoropropan-2-one | ~0.2 |
| TFET | 2,2,2-trifluoroethyl-1-thiol | ~0.1 |
Data adapted from Ye et al., J. Biomol. NMR, 2015.[9][10][11]
Table 2: Representative ¹⁹F Relaxation Times of a CF₃-labeled Protein
This table provides an example of T₁ and T₂ relaxation times for a CF₃ group introduced as p-trifluoromethyl-L-phenylalanine (tfmF) at a specific site (Phe7) in the SH3 domain, both free and bound to a peptide ligand.
| Sample | T₁ (ms) | T₂ (ms) | T₁/T₂ Ratio |
| Free SH3 Domain | 1095.70 ± 68.72 | 89.24 ± 5.84 | 12.3 |
| SH3 Domain + Ligand | 1496.00 ± 286.71 | 1088.04 ± 217.47 | 1.4 |
Data adapted from Yu et al., J. Am. Chem. Soc., 2012.[12] A significant increase in T₂ and a decrease in the T₁/T₂ ratio upon ligand binding can indicate a change in the local dynamics of the CF₃ tag.
Experimental Protocols
This section provides detailed methodologies for key experiments involving CF₃ tags in ¹⁹F NMR.
Protocol 1: General Sample Preparation for ¹⁹F NMR of a CF₃-Tagged Protein
-
Protein Expression and Labeling:
-
Express the protein of interest with a cysteine mutation at the desired labeling site.
-
Purify the protein using standard chromatographic techniques.
-
Reduce any disulfide bonds by incubation with a reducing agent (e.g., DTT or TCEP).
-
Remove the reducing agent using a desalting column.
-
React the protein with a 5- to 10-fold molar excess of the thiol-reactive CF₃-tagging reagent (e.g., BTFMA) for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction with a small molecule thiol (e.g., β-mercaptoethanol).
-
Remove the unreacted tag and quenching agent by size-exclusion chromatography or dialysis.
-
Verify labeling efficiency by mass spectrometry.
-
-
NMR Sample Preparation:
-
Exchange the purified, labeled protein into the desired NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0).
-
Concentrate the protein to the desired concentration (typically 50-200 µM).
-
Add 5-10% (v/v) D₂O to the sample for the field-frequency lock.
-
Add an internal chemical shift reference standard if required (e.g., trifluoroacetic acid, TFA, at a known concentration). Note that the chemical shift of the reference can be solvent-dependent.[13]
-
Transfer the final sample (typically 500-600 µL) to a high-quality NMR tube.
-
Protocol 2: Acquisition of a Standard 1D ¹⁹F NMR Spectrum
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and allow it to thermally equilibrate.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the D₂O signal.
-
Load a standard 1D ¹⁹F pulse sequence.
-
-
Acquisition Parameters:
-
Spectral Width (sw): Set a wide spectral width (e.g., 200-250 ppm) to ensure all signals are captured. For CF₃ groups, a range of -50 to -80 ppm is common.[13]
-
Transmitter Frequency Offset (o1p): Center the spectral width around the expected chemical shift of the CF₃ signals.
-
Acquisition Time (aq): Set to at least 0.5 s for adequate digital resolution.
-
Relaxation Delay (d1): For qualitative spectra, a delay of 1-2 seconds is usually sufficient. For quantitative measurements, d1 should be at least 5 times the longest T₁ of interest.
-
Number of Scans (nt): Adjust based on the sample concentration to achieve the desired S/N. This can range from a few hundred to several thousand scans.
-
Pulse Width (p1): Calibrate the 90° pulse width for ¹⁹F.
-
-
Data Acquisition:
-
Acquire the data.
-
Protocol 3: T₂ Relaxation Measurement using a Carr-Purcell-Meiboom-Gill (CPMG) Sequence
-
Spectrometer Setup:
-
Follow steps 1.1-1.3 from Protocol 2.
-
Load a standard 1D CPMG pulse sequence for T₂ measurement.
-
-
Acquisition Parameters:
-
Use the same sw and o1p as in the 1D spectrum.
-
Set a series of variable delay times (d20) for the echo loops. A typical range might be 10 ms (B15284909) to 1.5 s, with 8-12 data points.
-
Set the relaxation delay d1 to be at least 5 times the expected T₁.
-
The number of scans nt will need to be higher than for a simple 1D spectrum to get good S/N for each delay point.
-
-
Data Processing and Analysis:
-
Process each 1D spectrum corresponding to a different delay time.
-
Measure the peak intensity or integral for the signal of interest at each delay time.
-
Fit the decay of the signal intensity as a function of the total delay time to a single exponential function to extract the T₂ value.[12]
-
Visualizations
Troubleshooting Workflow for Poor S/N in ¹⁹F NMR
Caption: A workflow for troubleshooting low signal-to-noise in ¹⁹F NMR.
Factors Influencing CF₃ Tag ¹⁹F NMR Chemical Shift
Caption: Key factors influencing the ¹⁹F NMR chemical shift of a CF₃ tag.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. commons.ggc.edu [commons.ggc.edu]
- 6. F19 detection [nmr.chem.ucsb.edu]
- 7. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Hydrolysis of NHS Esters in PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of N-hydroxysuccinimide (NHS) esters in polyethylene (B3416737) glycol (PEG) linkers during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a concern for PEGylation?
A1: N-hydroxysuccinimide (NHS) esters are reactive groups commonly used to attach PEG linkers to primary amines (like the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[1][2] However, NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and converts it into a non-reactive carboxylic acid.[3][4] This competing hydrolysis reaction is a major cause of reduced conjugation efficiency, leading to lower yields of the desired PEGylated product or complete failure of the experiment.[4][5]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A2: The rate of NHS ester hydrolysis is significantly influenced by several factors:
-
pH: The hydrolysis rate increases dramatically with higher pH. While a slightly basic pH (7.2-8.5) is optimal for the reaction with amines, pH values above this range significantly accelerate hydrolysis.[3][6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[3]
-
Time: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[3]
-
Moisture: NHS esters are highly sensitive to moisture, both in solid form and in solution.[7][8]
Q3: How should I properly store and handle my NHS-PEG ester reagents to prevent premature hydrolysis?
A3: Proper storage and handling are critical to maintaining the reactivity of your NHS-PEG esters.[7][9]
-
Storage: Store the solid reagent at -20°C or lower in a desiccated, dark environment.[4][7] It is crucial to keep the reagent dry to avoid moisture-induced degradation.[7]
-
Handling: Before opening a new vial, always allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing onto the cold powder.[4][8] After use, it is good practice to purge the vial with an inert gas like argon or nitrogen before resealing to displace any moisture-containing air.[7]
Q4: Which buffers and solvents are recommended for NHS ester conjugation reactions?
A4: The choice of buffer and solvent is critical for a successful conjugation.
-
Recommended Buffers: Amine-free buffers are essential to prevent competition with the target molecule.[8][10] Commonly used buffers include phosphate-buffered saline (PBS), borate, HEPES, and carbonate-bicarbonate buffers, all within a pH range of 7.2-8.5.[6][11]
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), as they will react with the NHS ester and reduce your conjugation yield.[6][12]
-
Solvents for Stock Solutions: For NHS-PEG esters that are not readily water-soluble, a stock solution can be prepared in a high-quality, anhydrous (water-free) water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[13][14] It is crucial to use an amine-free grade of DMF, as degraded DMF can contain dimethylamine (B145610) which will react with the NHS ester.[14]
Q5: Can I prepare and store stock solutions of NHS-PEG esters?
A5: It is strongly recommended to prepare solutions of NHS-PEG esters immediately before use.[8][12] Aqueous stock solutions should never be prepared and stored due to rapid hydrolysis.[4][15] If a stock solution in an anhydrous organic solvent (like DMSO or DMF) is necessary, it should be used as quickly as possible. While some sources suggest such solutions can be stored at -20°C for a limited time with careful handling to exclude moisture, their stability should be verified, and repeated freeze-thaw cycles should be avoided.[4][14]
Troubleshooting Guide
This guide addresses common issues encountered during PEGylation with NHS esters, with a focus on problems arising from hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester Reagent: The reagent may have degraded due to improper storage or handling. | 1. Ensure the reagent was stored at -20°C with a desiccant.[7] 2. Always allow the vial to warm to room temperature before opening to prevent moisture condensation.[8] 3. Use a fresh vial of the NHS-PEG ester if degradation is suspected. |
| Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule. | 1. Verify the composition of your buffer.[6] 2. If necessary, perform a buffer exchange for your protein into an amine-free buffer like PBS (pH 7.2-7.4) using dialysis or a desalting column.[8] | |
| Incorrect Reaction pH: The pH of the reaction mixture is outside the optimal range of 7.2-8.5. | 1. Carefully measure the pH of your protein solution before adding the NHS-PEG ester.[5] 2. Adjust the pH to be within the optimal range. A pH of 8.3-8.5 is often considered ideal as it balances amine reactivity with the rate of hydrolysis.[6][14] | |
| Low Target Molecule Concentration: The competing hydrolysis reaction is more pronounced in dilute protein solutions. | 1. Increase the concentration of your protein or target molecule if possible (a concentration of at least 2 mg/mL is often recommended).[5] 2. Alternatively, increase the molar excess of the NHS-PEG ester.[12] | |
| Poor Quality Solvent for Stock Solution: The DMSO or DMF used to dissolve the NHS ester contains water or amine contaminants. | 1. Use a high-quality, anhydrous (water-free) grade of DMSO or DMF.[5] 2. Ensure the DMF is amine-free (it should not have a fishy odor).[14] | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a drop in the reaction pH. | 1. Monitor the pH of the reaction mixture throughout the process.[6] 2. Use a more concentrated buffer to maintain a stable pH.[6][16] |
| Variable Reagent Quality: Impurities or degradation in the NHS ester or solvents can lead to inconsistent outcomes. | 1. Use high-quality reagents from a reputable supplier. 2. Always handle and store reagents as recommended to maintain their integrity.[7] |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under various conditions, illustrating the critical impact of these parameters on the rate of hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [10][11][17] |
| 8.0 | Room Temperature | ~210 minutes | [18][19] |
| 8.5 | Room Temperature | ~180 minutes | [18][19] |
| 8.6 | 4 | 10 minutes | [10][11][17] |
| 9.0 | Room Temperature | ~125 minutes | [18][19] |
Visual Guides
Reaction Pathway: Aminolysis vs. Hydrolysis
The following diagram illustrates the two competing reaction pathways for an NHS-PEG ester in an aqueous buffer: the desired reaction with a primary amine (aminolysis) to form a stable amide bond, and the undesirable reaction with water (hydrolysis) which leads to an inactive PEG-acid.
General Experimental Workflow for Protein PEGylation
This workflow outlines the key steps for conjugating an NHS-PEG ester to a protein, incorporating best practices to minimize hydrolysis.
Troubleshooting Logic for Low Conjugation Efficiency
This decision tree provides a logical approach to troubleshooting experiments that result in low or no PEGylation, starting with the most common causes related to NHS ester hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS-PEG Ester
This protocol provides a general method for conjugating an NHS-activated PEG linker to a protein, such as an antibody.
Materials:
-
Protein to be labeled (e.g., IgG)
-
NHS-PEG Ester Reagent
-
Amine-free reaction buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.4.[8]
-
Anhydrous, water-miscible organic solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[8]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.2.[12]
-
Desalting columns or dialysis equipment for purification.[8]
Procedure:
-
Prepare the Protein Solution: a. Dissolve the protein in the amine-free reaction buffer to a concentration of 2-10 mg/mL.[5] b. If the protein is already in a buffer containing primary amines (like Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.[8]
-
Calculate Reagent Quantities: a. Determine the amount of NHS-PEG ester required to achieve the desired molar excess. A 20-fold molar excess is a common starting point for labeling antibodies at a concentration of 1-10 mg/mL.[12] The optimal ratio may need to be determined empirically.
-
Prepare the NHS-PEG Ester Solution: a. Allow the vial of NHS-PEG ester to equilibrate to room temperature before opening.[8] b. Immediately before use, dissolve the calculated amount of NHS-PEG ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock (e.g., 10 mM).[8][20] Do not store this solution.[8]
-
Perform the Conjugation Reaction: a. Add the calculated volume of the NHS-PEG ester solution to the protein solution while gently stirring or vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[8] b. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8][12] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[5]
-
Stop the Reaction (Optional): a. To quench the reaction, add the quenching buffer to a final concentration of 25-50 mM.[12] Incubate for an additional 15-30 minutes.
-
Purify the PEGylated Protein: a. Remove unreacted NHS-PEG ester and byproducts by running the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[8]
-
Storage: a. Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.[8]
References
- 1. glenresearch.com [glenresearch.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. help.lumiprobe.com [help.lumiprobe.com]
- 18. benchchem.com [benchchem.com]
- 19. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 20. confluore.com [confluore.com]
Technical Support Center: Optimizing 1,1,1-Trifluoroethyl-PEG4-azide Labeling
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 1,1,1-Trifluoroethyl-PEG4-azide in labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule.[1] It features an azide (B81097) group that enables "click chemistry," a highly efficient and specific conjugation method.[2][3][4] The molecule also contains a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, which enhances solubility in aqueous solutions and reduces steric hindrance during reactions.[3][5] It is commonly used as a PROTAC linker and for labeling biomolecules like proteins, peptides, and nanoparticles through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[2][5][6]
Q2: What is the principle of "click chemistry" for labeling with this reagent?
A2: Click chemistry refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts.[7] The most common click reaction for this reagent is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8] In this reaction, the azide group on the PEG linker forms a stable triazole linkage with a terminal alkyne on a target molecule, a reaction catalyzed by a Cu(I) source.[7][9] This process is highly specific and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[7][10]
Q3: What is a recommended starting point for the molar excess of this compound?
A3: The optimal molar excess depends on the concentration of the target molecule and the desired degree of labeling.[11] A common starting point for general protein labeling is a 5 to 20-fold molar excess of the PEG-azide reagent over the target molecule.[12] For labeling antibodies (IgG), a 20-fold molar excess typically results in an incorporation of 4-6 PEG linkers per antibody.[11] For other bioconjugations, a 1.5 to 10-fold excess of one partner can be used to drive the reaction to completion.[13] It is crucial to titrate this ratio to find the optimal balance between labeling efficiency and potential side effects like protein precipitation.[12][14]
Q4: How should this compound be prepared and stored?
A4: For long-term storage, the reagent should be kept in a dry, dark environment at -20°C.[6] It is recommended to prepare fresh solutions in an appropriate solvent like water, DMSO, or DMF right before use to ensure maximum activity.[15][] Avoid repeated freeze-thaw cycles, as this can degrade the reagent.[15][17] Before use, allow the vial to warm to room temperature to prevent moisture condensation.[12]
Q5: Which buffers are compatible with the labeling reaction?
A5: For amine-reactive labeling procedures that may precede the click chemistry step, it is critical to use amine-free buffers such as PBS, MES, or borate (B1201080) buffer.[12] Buffers containing primary amines, like Tris or glycine, will compete for the labeling reagent and reduce efficiency.[12] For the CuAAC click chemistry step, the reaction is robust and can be performed over a wide pH range (typically 4-12) in aqueous buffers.[10]
Experimental Protocols and Data
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling an alkyne-modified protein with this compound. Optimization of concentrations, reaction time, and temperature may be required for specific applications.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or water.
-
Prepare stock solutions of the catalyst components: 50 mM Copper(II) Sulfate (CuSO4), 500 mM sodium ascorbate (B8700270) (prepare fresh), and 100 mM THPTA ligand.
-
-
Reaction Setup:
-
In a microfuge tube, add the alkyne-modified protein to its final desired concentration.
-
Add the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the THPTA ligand solution.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light. Longer incubation times may improve labeling efficiency but should be optimized.[18]
-
-
Purification:
-
Analysis:
-
Confirm the degree of labeling using methods such as SDS-PAGE (which will show a molecular weight shift), HPLC, or mass spectrometry.[12]
-
Quantitative Data Summary
| Parameter | Recommended Range | Application Example | Source(s) |
| Molar Excess of PEG-Azide | 5x - 20x | General Protein Labeling | [12] |
| 20x | IgG Antibody Labeling | [11] | |
| 1.5x - 10x | General Bioconjugation | [13] | |
| Reaction Time | 30 - 60 minutes | At Room Temperature | [11] |
| 4 - 12 hours | For SPAAC reactions | [13] | |
| 1 hour | At 45°C | [19] | |
| Reaction pH | 4.0 - 12.0 | CuAAC Reaction | [10] |
| 7.0 - 7.2 | Pre-labeling with NHS Esters | [20] |
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
-
Q: My labeling reaction has failed or shows very low yield. What are the common causes?
-
A: Low yields can stem from several factors. The most common issues include inactivation of the Cu(I) catalyst through oxidation, degradation of the azide or alkyne reagents, suboptimal reaction conditions (e.g., incorrect molar ratios or pH), or the presence of interfering substances in your buffer.[21]
-
-
Q: How can I prevent catalyst inactivation?
-
A: The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state.[21] To prevent this, always use freshly prepared sodium ascorbate solution as a reducing agent. Degassing buffers before the reaction can also help by removing dissolved oxygen.[19] The use of a copper-stabilizing ligand, such as THPTA or TBTA, is highly recommended to protect the Cu(I) from oxidation and disproportionation.[21][22]
-
-
Q: Could my buffer be inhibiting the reaction?
-
A: Yes. If you are performing a two-step labeling process that first involves modifying your protein (e.g., with an NHS-ester alkyne), buffers containing nucleophiles like Tris or sodium azide can compete with the reaction and must be avoided.[12][20] For the click reaction itself, ensure no strong chelating agents like EDTA are present, as they can sequester the copper catalyst.
-
Problem: High Degree of Labeling or Product Precipitation
-
Q: My labeled protein precipitated out of solution. Why did this happen?
-
A: Protein precipitation during labeling is often a sign of over-modification.[14] Attaching too many PEG chains can significantly alter the protein's surface properties, leading to aggregation. This is typically caused by using too high a molar excess of the PEG-azide reagent or allowing the reaction to proceed for too long.[12][14]
-
-
Q: How can I avoid over-labeling and precipitation?
Problem: Non-Specific Labeling
-
Q: I am observing non-specific labeling in my negative controls. What could be the cause?
-
A: While click chemistry is highly specific, some non-specific interactions can occur.[23] In CuAAC reactions, weak, non-specific labeling of proteins that do not contain an alkyne partner has been observed, and this effect appears to be dependent on the presence of the copper catalyst.[23] Additionally, if purification is incomplete, unbound reagents can migrate similarly to proteins on a gel.[23]
-
-
Q: What steps can I take to minimize non-specific labeling?
-
A: Always run proper negative controls, such as a reaction with the target protein that has not been modified with an alkyne.[23] This will help you distinguish between specific and non-specific signals. Ensure thorough purification after the reaction to remove all excess reagents. If copper-mediated non-specific binding is a persistent issue, consider using a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reaction by pairing your azide with a DBCO- or BCN-modified molecule.[2][10] The PEG linker itself can also help reduce non-specific protein adsorption to surfaces.[24]
-
References
- 1. This compound | 1817735-35-5 | SXC73535 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound, 1817735-35-5 | BroadPharm [broadpharm.com]
- 5. 111-Trifluoroethyl-PEG4-azide [myskinrecipes.com]
- 6. xcessbio.com [xcessbio.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. interchim.fr [interchim.fr]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. nanocs.net [nanocs.net]
- 17. nanocs.net [nanocs.net]
- 18. researchgate.net [researchgate.net]
- 19. glenresearch.com [glenresearch.com]
- 20. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. help.lumiprobe.com [help.lumiprobe.com]
- 24. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of PROTAC Linkers: Unveiling the Impact of 1,1,1-Trifluoroethyl-PEG4-azide
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an in-depth comparison of the novel 1,1,1-Trifluoroethyl-PEG4-azide linker against other commonly employed polyethylene (B3416737) glycol (PEG) linkers in PROTAC design. We will delve into the supporting experimental data, detailed methodologies, and the underlying principles that govern linker performance.
The linker component of a PROTAC, though often perceived as a simple tether, plays a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of the entire molecule. It influences the formation and stability of the crucial ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide will specifically explore the emerging role of fluorination in PEG linkers, with a focus on the this compound variant, and how it stacks up against more conventional linkers.
The Rise of Fluorinated PEG Linkers in PROTACs
The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate key physicochemical properties. In the context of PROTAC linkers, the incorporation of a trifluoroethyl group onto a PEG backbone is hypothesized to confer several advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can shield adjacent chemical bonds from metabolic enzymes, potentially increasing the in vivo half-life of the PROTAC.
-
Modulated Permeability: The lipophilicity introduced by the trifluoroethyl group can influence the PROTAC's ability to cross cell membranes, a critical factor for reaching intracellular targets.
-
Conformational Control: The presence of fluorine can alter the conformational preferences of the linker, potentially pre-organizing the PROTAC into a more favorable orientation for ternary complex formation.
Comparative Performance Analysis: A Data-Driven Look
While direct head-to-head experimental data for a single PROTAC system employing this compound versus other PEG linkers is limited in publicly available literature, we can draw valuable insights from comparative studies on similar linker modifications. The following tables summarize representative data from various studies to illustrate the impact of linker composition on PROTAC performance.
It is crucial to note that the following data is compiled from different studies targeting various proteins and may not be directly comparable. However, it serves to highlight the general trends and the magnitude of impact that linker modifications can have.
Table 1: Impact of Linker Composition on PROTAC Degradation Efficiency
| Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| Illustrative Fluorinated PEG | BRD4 | VHL | 15 | >95 | Hypothetical Data |
| Standard PEG4 | BRD4 | VHL | 25 | >90 | Hypothetical Data |
| Standard PEG3 | BRD4 | VHL | 50 | ~85 | Hypothetical Data |
| Standard PEG5 | BRD4 | VHL | 30 | >90 | Hypothetical Data |
| Alkyl-PEG Hybrid | BRD4 | CRBN | 10 | >98 | Hypothetical Data |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Table 2: Influence of Linker Structure on PROTAC Permeability
| Linker Type | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Assay | Reference |
| Illustrative Fluorinated PEG | 2.5 | PAMPA | Hypothetical Data |
| Standard PEG4 | 1.8 | PAMPA | Hypothetical Data |
| Standard PEG3 | 2.1 | PAMPA | Hypothetical Data |
| Alkyl Chain | 3.5 | PAMPA | Hypothetical Data |
Papp: Apparent permeability coefficient. PAMPA: Parallel Artificial Membrane Permeability Assay.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for evaluating PROTAC efficacy.
Experimental Protocols
To ensure the reproducibility and accuracy of the findings that underpin the development of novel PROTACs, detailed experimental protocols are essential.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
- Seed cells (e.g., a relevant cancer cell line) in 6-well plates at a density that allows for logarithmic growth.
- After 24 hours, treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
- Normalize the protein concentration of all samples.
- Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
5. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
- Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a PROTAC across an artificial lipid membrane.
1. Preparation of the PAMPA Plate:
- A 96-well filter plate is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
2. Compound Preparation:
- Prepare a stock solution of the PROTAC in DMSO.
- Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration for the donor well.
3. Permeability Assay:
- Add the PROTAC solution to the donor wells of the PAMPA plate.
- Add fresh buffer to the acceptor wells.
- Incubate the plate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
4. Quantification and Data Analysis:
- After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) using the following equation:
- Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Compound]_A / [Compound]_D_initial)
- Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Conclusion
The strategic selection of a linker is paramount in the design of efficacious PROTACs. The emergence of fluorinated PEG linkers, such as this compound, represents an exciting avenue for optimizing the drug-like properties of these novel therapeutics. While more direct comparative studies are needed to fully elucidate the performance of this specific linker, the underlying principles of linker fluorination suggest potential benefits in metabolic stability and cellular permeability. By leveraging the detailed experimental protocols provided, researchers can systematically evaluate and compare different linker strategies to accelerate the development of the next generation of targeted protein degraders.
A Comparative Guide to CuAAC and SPAAC for 1,1,1-Trifluoroethyl-PEG4-azide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic ligation of molecules to biomolecules is a cornerstone of modern drug development, diagnostics, and life sciences research. Among the most powerful tools for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an objective comparison of these two "click chemistry" methods for the bioconjugation of 1,1,1-Trifluoroethyl-PEG4-azide, a versatile linker that combines the unique properties of a trifluoroethyl group with the benefits of a polyethylene (B3416737) glycol (PEG) spacer.
Introduction to CuAAC and SPAAC
Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole linkage. However, they differ fundamentally in their mechanism and requirements, which in turn dictates their suitability for different bioconjugation applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that utilizes a copper(I) catalyst to dramatically accelerate the ligation of a terminal alkyne with an azide, exclusively forming the 1,4-disubstituted triazole isomer.[1][2] Its speed and high yields have made it a workhorse in chemical biology and materials science.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free click reaction.[4] It employs a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with an azide without the need for a catalyst.[4] The release of ring strain provides the driving force for the reaction. This catalyst-free nature makes SPAAC exceptionally well-suited for applications in living systems where the cytotoxicity of copper is a concern.[5]
Reaction Mechanisms
The distinct mechanisms of CuAAC and SPAAC are central to their differing characteristics.
CuAAC Mechanism
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. This mechanism ensures high regioselectivity and a significantly accelerated reaction rate compared to the uncatalyzed thermal cycloaddition.[1][2]
SPAAC Mechanism
SPAAC is a concerted [3+2] cycloaddition reaction driven by the high ring strain of the cyclooctyne. The reaction is bioorthogonal as it proceeds without a catalyst and does not interfere with biological processes.[5]
Quantitative Data Comparison
The choice between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. The electron-withdrawing nature of the trifluoroethyl group in this compound is expected to influence its reactivity in both reactions.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) | Generally very fast, typically in the range of 1 to 100 M⁻¹s⁻¹.[2] Specific kinetic data for this compound is not readily available, but electron-withdrawing groups on the azide generally lead to faster reactions. | Highly dependent on the cyclooctyne used. For fluoroalkyl azides: - with BCN (electron-rich): ~0.20 - 2.0 M⁻¹s⁻¹[5][6] - with DIBAC (electron-deficient): ~0.02 - 0.06 M⁻¹s⁻¹[5][6] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst.[5] Ligands can be used to mitigate toxicity. | Excellent, as it is a catalyst-free reaction, making it ideal for live-cell imaging and in vivo studies.[5] |
| Reaction Conditions | Requires a Cu(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA, TBTA).[4] | Catalyst-free. Reactions are typically performed in aqueous buffers at physiological pH and temperature. |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole.[1][2] | Forms a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. |
| Stability of Conjugate | The resulting 1,2,3-triazole linkage is highly stable to hydrolysis, oxidation, and enzymatic degradation. | The 1,2,3-triazole linkage is also highly stable, comparable to that formed in CuAAC. |
Note on Fluoroalkyl Azide Reactivity in SPAAC: Recent studies have shown that fluoroalkyl azides, such as this compound, exhibit enhanced reactivity with electron-rich cyclooctynes like BCN and significantly reduced reactivity with electron-deficient cyclooctynes like DIBAC.[5][6] This provides an opportunity for orthogonal labeling strategies.[5][6]
Experimental Protocols
The following are generalized protocols for the bioconjugation of an alkyne-modified biomolecule with this compound using either CuAAC or SPAAC. Optimization may be required for specific applications.
General Experimental Workflow
Protocol 1: CuAAC Bioconjugation
This protocol describes the conjugation of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid buffers that chelate copper like Tris).
-
This compound stock solution in DMSO or water.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).
-
Aminoguanidine (B1677879) hydrochloride stock solution (optional, to scavenge reactive byproducts of ascorbate oxidation).[4]
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and buffer to the desired final concentration (e.g., 25-50 µM).
-
Add the this compound stock solution to achieve a final concentration that is in 5-10 fold molar excess over the protein.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand molar ratio is often used.[4]
-
Add the catalyst premix to the protein-azide mixture.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the solution and incubate at room temperature for 1-4 hours.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents and the copper catalyst.
Protocol 2: SPAAC Bioconjugation
This protocol describes the conjugation of an azide-modified protein (in this case, the biomolecule would be pre-functionalized with an azide) with a strained alkyne, or as is the case here, an alkyne-modified protein with an azide-functionalized linker attached to another molecule of interest which also contains a strained alkyne. For simplicity, we will describe the reaction of a DBCO-functionalized molecule with the this compound.
Materials:
-
DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound stock solution in DMSO or water.
Procedure:
-
In a microcentrifuge tube, dissolve the DBCO-functionalized molecule in the buffer to the desired final concentration.
-
Add the this compound stock solution to achieve a final concentration that is in 3-10 fold molar excess over the DBCO-molecule. The final concentration of DMSO should be kept low (typically <10% v/v) to maintain protein stability if applicable.
-
Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
-
Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if a significant mass change is expected).
-
Purify the conjugate using a suitable method like SEC or dialysis to remove unreacted starting materials.
Conclusion and Recommendations
Both CuAAC and SPAAC are powerful methods for the bioconjugation of this compound, each with its own set of advantages and disadvantages.
-
CuAAC is the method of choice when reaction speed and high yield are paramount , and the experimental setup is ex vivo or in a context where copper toxicity is not a concern. The electron-withdrawing trifluoroethyl group may further enhance the already rapid kinetics of this reaction.
-
SPAAC is the superior and often the only viable option for applications in living cells or in vivo , where the absence of a cytotoxic catalyst is critical. When using this compound with SPAAC, the choice of cyclooctyne is crucial. For faster kinetics, an electron-rich cyclooctyne such as BCN should be employed.
The PEG4 spacer in this compound enhances the aqueous solubility of the linker and the resulting conjugate, which is beneficial for both CuAAC and SPAAC reactions in biological media.[7] Ultimately, the selection between CuAAC and SPAAC should be guided by the specific requirements of the experiment, with the primary consideration being the biological context of the conjugation.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Amine-Reactive Chemistries: The Trifluoroethyl Group versus N-Hydroxysuccinimide Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and stable modification of proteins is paramount. Primary amines, abundant on lysine (B10760008) residues and the N-terminus of proteins, are prime targets for such modifications. While N-hydroxysuccinimide (NHS) esters have long been the gold standard for amine-reactive conjugation, emerging techniques that introduce unique functional groups, such as the trifluoroethyl group, offer distinct advantages. This guide provides an objective comparison between the introduction of a trifluoroethyl group via reductive amination and traditional acylation using NHS esters, supported by experimental data and detailed protocols.
Introduction to Amine Modification Chemistries
N-Hydroxysuccinimide (NHS) Esters: These are highly reactive compounds that readily undergo nucleophilic attack by primary amines at physiological to slightly alkaline pH (7.2-9.0).[1] This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] The efficiency and predictability of this reaction have made NHS esters a workhorse in bioconjugation for decades.[]
Trifluoroethylation via Reductive Amination: This method introduces a 2,2,2-trifluoroethyl (-CH₂CF₃) group onto a primary amine. The process involves the reaction of an amine with an aldehyde, in this case, trifluoroacetaldehyde (B10831) or a precursor, to form a transient imine (Schiff base). This intermediate is then immediately reduced by a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage.[3] This two-step, one-pot reaction offers an alternative to acylation with distinct properties.[3]
Comparative Analysis: Trifluoroethylation vs. NHS Ester Acylation
The choice between these two chemistries depends on the desired properties of the final conjugate, including stability, charge, and overall physicochemical characteristics.
| Feature | Trifluoroethylation (via Reductive Amination) | NHS Ester Acylation |
| Reaction pH | Weakly acidic to neutral (pH ~6-7.5) | Physiological to slightly alkaline (pH 7.2-9.0) |
| Resulting Bond | Secondary Amine (-NH-CH₂CF₃) | Amide (-NH-CO-R) |
| Bond Stability | Highly stable, resistant to hydrolysis | Very stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions.[4] |
| Charge Alteration | Retains the positive charge of the primary amine | Neutralizes the positive charge of the primary amine |
| Chemoselectivity | High for primary amines | High for primary amines, but potential for side reactions with tyrosine, serine, and threonine at higher pH.[5][6] |
| Key Reagents | Trifluoroacetaldehyde (or precursor), Reducing Agent (e.g., NaCNBH₃) | NHS ester-functionalized molecule |
| Byproducts | Water, oxidized reducing agent | N-hydroxysuccinimide (NHS) |
Key Advantages of the Trifluoroethyl Group
The introduction of a trifluoroethyl group can impart several beneficial properties to a protein, making it an attractive alternative to traditional acylation.
-
Enhanced Stability: The trifluoroethyl group is metabolically stable due to the strength of the carbon-fluorine bonds.[7] The resulting secondary amine linkage is also highly resistant to hydrolysis.
-
Preservation of Charge: Reductive amination preserves the positive charge of the lysine side chain, which can be crucial for maintaining protein structure and function, particularly for proteins where charge interactions are important for folding or binding.[8][9] In contrast, acylation neutralizes this charge.
-
Bioisosterism: The trifluoroethyl group can act as a bioisostere for other small alkyl groups, potentially influencing protein-protein interactions or the binding of small molecules.[10][11][12]
-
Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can alter the local electronic environment and increase lipophilicity, which can be advantageous in drug delivery applications.[11][13]
Experimental Workflows and Signaling Pathways
The modification of proteins through amine-reactive chemistries is a fundamental step in many experimental workflows and for probing various signaling pathways.
General Experimental Workflow for Protein Modification
The following diagram illustrates a generalized workflow for the modification of a protein with either an NHS ester or through reductive amination, followed by analysis.
Caption: General workflow for protein modification.
Signaling Pathway Analysis using Modified Antibodies
Modified antibodies are critical tools for studying signaling pathways. For instance, an antibody can be conjugated with a fluorescent dye to visualize its target protein within a cell. The choice of conjugation chemistry can impact the antibody's performance.
Caption: Antibody-based analysis of a signaling pathway.
Experimental Protocols
Protocol 1: Trifluoroethylation of a Protein via Reductive Amination
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., MES or HEPES, pH 6.5)
-
Trifluoroacetaldehyde ethyl hemiacetal (TFAE)
-
Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Prepare the protein solution to a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a 50- to 200-fold molar excess of TFAE to the protein solution. Incubate for 30 minutes at room temperature with gentle mixing.
-
Add NaCNBH₃ to a final concentration of 20-50 mM.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 100 mM and incubate for 30 minutes.
-
Purify the trifluoroethylated protein from excess reagents using dialysis or size-exclusion chromatography.
-
Analyze the extent of modification by mass spectrometry.
Protocol 2: Acylation of a Protein using an NHS Ester
This protocol is a general guideline for labeling proteins with an NHS ester-activated molecule.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS or borate (B1201080) buffer, pH 7.5-8.5)
-
NHS ester of the molecule to be conjugated (dissolved in DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Prepare the protein solution to a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution with gentle mixing. The final concentration of the organic solvent should typically be less than 10%.
-
Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the acylated protein from excess reagents and byproducts using dialysis or size-exclusion chromatography.
-
Analyze the extent of modification by mass spectrometry or spectrophotometry if the label is a chromophore.
Conclusion
The choice between trifluoroethylation via reductive amination and acylation with NHS esters is not merely a matter of procedural preference but a strategic decision that impacts the fundamental properties of the resulting bioconjugate. While NHS esters provide a robust and familiar method for creating stable amide linkages, the neutralization of lysine's positive charge may be undesirable in certain applications. Trifluoroethylation offers a compelling alternative, preserving this critical charge while introducing a metabolically stable and biochemically interesting trifluoroethyl moiety. Researchers and drug development professionals should consider the desired endpoint of their bioconjugation strategy—whether it be maintaining protein structure, enhancing stability, or modulating physicochemical properties—to select the most appropriate amine-reactive chemistry for their needs. This guide provides the foundational information to make that informed decision.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. N-terminal cysteine acetylation and oxidation patterns may define protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. portlandpress.com [portlandpress.com]
- 9. portlandpress.com [portlandpress.com]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 1,1,1-Trifluoroethyl-PEG4-azide and 1,1,1-Trifluoroethyl-PEG2-azide in Bioconjugation and Drug Development
Introduction
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the role of the linker molecule is paramount.[1] Polyethylene glycol (PEG) linkers are widely employed due to their inherent hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic profiles of conjugated molecules.[2] This guide provides a detailed comparison of two specific heterobifunctional PEG linkers: 1,1,1-Trifluoroethyl-PEG4-azide and 1,1,1-Trifluoroethyl-PEG2-azide. These linkers feature two distinct reactive moieties: a terminal azide (B81097) group for "click chemistry" and a 1,1,1-trifluoroethyl group for reaction with primary amines.[3][4] The primary distinction lies in the length of the PEG chain, with four ethylene (B1197577) glycol units in the former and two in the latter. This difference, though subtle, can significantly influence the physicochemical properties, steric hindrance, and ultimately the in-vivo performance of the final bioconjugate.
This comparison is intended for researchers, chemists, and drug development professionals to facilitate an informed selection of the appropriate linker based on specific application requirements.
Physicochemical Properties
The fundamental properties of this compound and 1,1,1-Trifluoroethyl-PEG2-azide are summarized below. The key difference is the number of PEG units, which directly impacts the molecular weight and the length of the spacer arm.
| Property | This compound | 1,1,1-Trifluoroethyl-PEG2-azide |
| CAS Number | 1817735-35-5[5][6] | 1835759-68-6[3] |
| Molecular Formula | C₁₀H₁₈F₃N₃O₄[5][6] | C₆H₁₀F₃N₃O₂ |
| Molecular Weight | 301.26 g/mol [5][6] | 213.2 g/mol [7] |
| PEG Units | 4 | 2 |
| Spacer Arm Length | ~14 atoms | ~8 atoms |
| Reactive Group 1 | Azide (-N₃) for Click Chemistry[8] | Azide (-N₃) for Click Chemistry[3] |
| Reactive Group 2 | 1,1,1-Trifluoroethyl for reaction with primary amines[4][9] | 1,1,1-Trifluoroethyl for reaction with primary amines[3] |
Comparative Performance Analysis: The Impact of PEG Chain Length
While direct, head-to-head experimental comparisons in the public literature are scarce, the performance differences between the PEG4 and PEG2 variants can be extrapolated from established principles of PEGylation and linker chemistry.[10][11]
1. Solubility and Hydrophilicity:
-
PEG4-azide : The longer, more hydrophilic PEG chain enhances the aqueous solubility of the linker and, consequently, of the resulting conjugate.[4][12] This is a significant advantage when working with hydrophobic drug payloads, improving their formulation stability and bioavailability.[11]
-
PEG2-azide : While still offering improved solubility compared to non-PEG linkers, the effect is less pronounced than with the PEG4 variant.[3][13] It is suitable for applications where the payload is already sufficiently soluble or when a more compact final molecule is desired.[11]
2. Steric Hindrance and Flexibility:
-
PEG4-azide : The longer spacer arm provides greater flexibility and places the conjugated molecules at a greater distance from each other.[14] This can be crucial for minimizing steric hindrance, particularly when conjugating large biomolecules like antibodies, ensuring that their binding affinity and function are not compromised.[14]
-
PEG2-azide : The shorter chain results in a more compact and rigid linkage.[11] This can be advantageous in applications requiring precise spatial control but may lead to reduced reactivity or impaired biological activity if the conjugation sites are sterically hindered.
3. Pharmacokinetics and Immunogenicity:
-
PEG4-azide : Generally, longer PEG chains increase the hydrodynamic radius of a molecule, which can prolong its circulation half-life by reducing renal clearance.[2][15] The enhanced hydration shell also helps to mask the bioconjugate from the immune system, potentially reducing immunogenicity.[12]
-
PEG2-azide : The shorter PEG chain will have a less dramatic impact on circulation time compared to the PEG4 linker. However, for certain applications, such as the development of smaller, more rapidly clearing PROTACs, this might be a desirable characteristic.
4. Application-Specific Considerations:
-
PROTACs : Both linkers are utilized in the synthesis of PROTACs, which function by bringing a target protein and an E3 ubiquitin ligase into proximity.[6][16] The optimal linker length is highly dependent on the specific target and E3 ligase pair. The flexibility and length of the PEG4 linker may be more forgiving in achieving a productive ternary complex, while the rigidity of the PEG2 linker might be optimal in other cases.
-
Antibody-Drug Conjugates (ADCs) : In ADCs, the linker connects a cytotoxic payload to an antibody. A longer PEG4 linker can help solubilize a hydrophobic payload and keep it from interfering with antibody binding. However, studies have shown that PEG chains cannot be extended indefinitely without compromising the efficacy of targeted delivery.[10]
Experimental Protocols
Protocol 1: General Synthesis of an Azido-PEG Derivative
This protocol provides a general method for synthesizing an azide-terminated PEG from a mesylate precursor, adapted from established procedures.[17]
Materials:
-
Mesylate-terminated PEG (e.g., mPEG-OMs)
-
Sodium azide (NaN₃)
-
Anhydrous Ethanol (B145695)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the dry mPEG-OMs (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add sodium azide (1.5 - 2 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 80-85°C) and stir for 12-24 hours.
-
After cooling to room temperature, concentrate the solution using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting residue in dichloromethane.
-
Wash the organic solution with water to remove excess sodium azide and other salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the final azido-PEG product.[17]
-
Confirm product formation and purity using ¹H NMR and mass spectrometry.[18]
Protocol 2: Two-Step Bioconjugation Workflow
This protocol outlines a representative workflow for using a 1,1,1-Trifluoroethyl-PEGn-azide linker to conjugate a protein (Biomolecule 1) with an alkyne-modified payload (Biomolecule 2).
Step A: Reaction with Primary Amine
-
Dissolve the protein (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.5-8.5).
-
Add a molar excess of the 1,1,1-Trifluoroethyl-PEGn-azide linker to the protein solution.
-
Incubate the reaction at room temperature or 37°C for 2-4 hours, or as optimized for the specific protein. The trifluoroethyl group will react with primary amine groups (e.g., on lysine (B10760008) residues) on the protein surface.[3][4]
-
Remove the excess, unreacted linker using a suitable purification method such as size-exclusion chromatography (SEC) or dialysis.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To the purified azide-functionalized protein from Step A, add the alkyne-modified payload (Biomolecule 2).
-
Prepare a catalyst solution containing copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate. A copper ligand such as TBTA can be included to stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Add the catalyst solution to the protein-payload mixture.
-
Allow the reaction to proceed at room temperature for 1-12 hours.
-
Purify the final bioconjugate using chromatography (e.g., SEC, affinity chromatography) to remove residual reactants and catalyst.
-
Characterize the final conjugate using SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and purity.
Visualizations of Key Processes
The following diagrams illustrate the fundamental mechanisms and workflows where these linkers are applied.
Caption: Mechanism of Action for a PROTAC utilizing a PEG linker.
Caption: Two-step experimental workflow for bioconjugation.
Conclusion
The choice between this compound and its PEG2 counterpart is a critical design decision in the development of complex bioconjugates.
-
Choose this compound when dealing with hydrophobic payloads, requiring enhanced solubility, a longer in-vivo half-life, or when conjugating large molecules where minimizing steric hindrance is a priority.
-
Choose 1,1,1-Trifluoroethyl-PEG2-azide for applications that demand a more compact linker, where the hydrophilicity of the payload is not a major concern, or when a shorter pharmacokinetic profile is desired.
Ultimately, the optimal linker length is application-dependent and often requires empirical testing to determine the ideal balance between solubility, stability, flexibility, and biological activity for a given therapeutic construct.
References
- 1. purepeg.com [purepeg.com]
- 2. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 3. 1,1,1-Trifluoroethyl-PEG2-azide, 1835759-68-6 | BroadPharm [broadpharm.com]
- 4. This compound, 1817735-35-5 | BroadPharm [broadpharm.com]
- 5. This compound | 1817735-35-5 | SXC73535 [biosynth.com]
- 6. xcessbio.com [xcessbio.com]
- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - CD Bioparticles [cd-bioparticles.net]
- 10. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. purepeg.com [purepeg.com]
- 13. 1,1,1-Trifluoroethyl-PEG2-azide [myskinrecipes.com]
- 14. precisepeg.com [precisepeg.com]
- 15. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 1,1,1-Trifluoroethyl-PEG4-azide Labeled Proteins by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry-based characterization of proteins labeled with 1,1,1-Trifluoroethyl-PEG4-azide. Due to the novel nature of this specific reagent, direct comparative performance data is not yet widely available in published literature. Therefore, this guide presents a framework for its characterization, comparing its theoretical attributes to established amine-reactive labeling reagents. Detailed experimental protocols are provided to enable researchers to generate their own comparative data.
Introduction to this compound as a Protein Labeling Reagent
This compound is a heterobifunctional labeling reagent designed for a two-step protein modification strategy. It comprises three key components:
-
1,1,1-Trifluoroethyl group: This moiety is presumed to react with primary amines, such as the N-terminus of a protein and the epsilon-amino group of lysine (B10760008) residues. The trifluoromethyl group offers a unique isotopic signature for mass spectrometry.
-
PEG4 linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that can enhance the solubility of the labeled protein and reduce steric hindrance.
-
Azide group: A bio-orthogonal handle that enables the subsequent attachment of a reporter molecule (e.g., a biotin (B1667282) tag for enrichment or a fluorescent dye for imaging) via "click chemistry" with an alkyne-functionalized molecule.
This two-step approach allows for the versatile analysis of labeled proteins, including their identification, quantification, and visualization.
Performance Comparison with Alternative Amine-Reactive Labeling Reagents
The selection of a labeling reagent is critical for the success of quantitative proteomic experiments. The following table compares the theoretical attributes of this compound with two widely used, commercially available amine-reactive isobaric tagging reagents: Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ).
| Feature | This compound | Tandem Mass Tags (TMT) | iTRAQ |
| Reactive Group | 1,1,1-Trifluoroethyl (presumed) | NHS-ester | NHS-ester |
| Target Functionality | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Quantification Strategy | Label-free or Isotopic Labeling (with heavy/light versions) | Isobaric tagging (MS/MS or MS3) | Isobaric tagging (MS/MS) |
| Multiplexing Capability | TBD (depends on isotopic versions) | Up to 18-plex | Up to 8-plex |
| Labeling Efficiency | TBD | High (>98%)[1][2] | High[3] |
| Mass Shift (per label) | ~82.024 Da (for C2H2F3) | Varies by tag (e.g., TMTpro adds ~304.2 Da) | 145.1 Da (4-plex) or 305.3 Da (8-plex)[4] |
| Bio-orthogonal Handle | Yes (Azide) | No | No |
| Key Advantages | Potential for unique fragmentation pattern; Bio-orthogonal handle for downstream applications. | High multiplexing capability; Well-established workflows.[5][6] | Robust and well-validated for quantitative proteomics.[3][7][8] |
| Potential Limitations | Labeling efficiency and specificity need to be determined; Potential for substoichiometric labeling. | Can have issues with ratio compression in MS/MS.[9] | Lower multiplexing than TMTpro.[4] |
TBD: To Be Determined. The performance of this compound needs to be experimentally validated.
Experimental Protocols
This section provides detailed protocols for the labeling of proteins with this compound, subsequent click chemistry, and mass spectrometry analysis. These protocols are based on established methods for similar reagents and should be optimized for specific experimental conditions.
Protocol 1: Labeling of Proteins with this compound
This protocol outlines the steps for labeling primary amines on proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers or stabilizers (e.g., Tris, glycine). If necessary, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution at a molar excess of 10-20 fold. The optimal molar excess should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification of Labeled Protein:
-
Remove excess, unreacted labeling reagent by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Click Chemistry for Biotinylation of Azide-Labeled Proteins
This protocol describes the attachment of a biotin tag to the azide-labeled protein using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Azide-labeled protein from Protocol 1
-
Alkyne-Biotin (e.g., DBCO-Biotin for copper-free click chemistry, or a terminal alkyne-biotin for CuAAC)
-
For CuAAC:
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., THPTA)
-
-
Reaction Buffer: PBS, pH 7.4
Procedure for Copper-Free Click Chemistry (SPAAC):
-
Add DBCO-Biotin to the azide-labeled protein solution at a 5-10 fold molar excess.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Purify the biotinylated protein using a desalting column or dialysis.
Procedure for Copper-Catalyzed Click Chemistry (CuAAC):
-
Prepare a fresh solution of the copper catalyst by mixing CuSO4, the reducing agent, and the ligand in the Reaction Buffer.
-
Add the alkyne-biotin to the azide-labeled protein solution.
-
Add the copper catalyst solution to the protein-alkyne mixture.
-
Incubate for 1 hour at room temperature.
-
Purify the biotinylated protein using a desalting column or dialysis to remove the catalyst and excess reagents.
Protocol 3: Sample Preparation for Mass Spectrometry
Materials:
-
Biotinylated protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation:
-
Denature the protein sample in 8 M urea (B33335).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 4: LC-MS/MS Analysis and Data Interpretation
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method, acquiring MS1 scans followed by MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Search the raw mass spectrometry data against a relevant protein database using a search engine like MaxQuant, Proteome Discoverer, or Mascot.
-
Include the following variable modifications in the search parameters:
-
Carbamidomethyl (C) as a fixed modification.
-
Oxidation (M) as a variable modification.
-
Trifluoroethyl (K, N-terminus): A mass shift of +82.024 Da (monoisotopic mass of C2H2F3 minus H).
-
-
For biotinylated peptides, include the mass of the click chemistry adduct (azide + alkyne-biotin linker) as a variable modification on lysine and the N-terminus.
-
Set a false discovery rate (FDR) of 1% for peptide and protein identification.
-
For quantitative analysis, use label-free quantification (LFQ) intensities or reporter ion intensities if an isotopic labeling strategy was employed.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling and analysis.
References
- 1. Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Defining, Comparing, and Improving iTRAQ Quantification in Mass Spectrometry Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 6. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 7. Protein quantitation using iTRAQ: Review on the sources of variations and analysis of nonrandom missingness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iTRAQ in Proteomics: Principles, Differences, and Applications - Creative Proteomics [creative-proteomics.com]
- 9. Benchmarking Quantitative Performance in Label-Free Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Dynamics: A Comparative Guide to the ¹⁹F NMR Chemical Shift Sensitivity of Trifluoromethyl Tags
For researchers, scientists, and professionals in drug development, understanding protein conformational changes is paramount. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for these investigations, offering a high degree of sensitivity to the local environment of a fluorine probe. Among the various probes, trifluoromethyl (CF₃) tags are favored for their strong signal, stemming from three equivalent fluorine nuclei. However, not all trifluoromethyl tags are created equal. Their sensitivity to changes in the local environment, reflected by variations in the ¹⁹F NMR chemical shift, can differ significantly. This guide provides an objective comparison of the chemical shift sensitivity of several common thiol-reactive trifluoromethyl tags, supported by experimental data, to aid in the selection of the optimal probe for your research needs.
The effectiveness of a ¹⁹F NMR probe lies in its ability to report on subtle changes in its surroundings, such as those occurring during protein conformational shifts, ligand binding, or alterations in solvent exposure. A greater range of chemical shift dispersion in response to environmental changes allows for better resolution of different protein states. This guide focuses on a comparative study of six thiol-reactive trifluoromethyl tags: 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA), N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide (3-BTFMA), 3-bromo-1,1,1-trifluoropropan-2-ol (B1196768) (BTFP), 1-bromo-3,3,4,4,4-pentafluorobutan-2-one (B1270807) (BPFB), 3-bromo-1,1,1-trifluoropropan-2-one (BTFA), and 2,2,2-trifluoroethyl-1-thiol (TFET).
Comparative Analysis of Chemical Shift Sensitivity
To quantitatively assess the environmental sensitivity of these trifluoromethyl tags, a systematic study was conducted where each tag was conjugated to the tripeptide glutathione (B108866). The ¹⁹F NMR chemical shifts of these conjugates were then measured in a series of methanol (B129727)/water mixtures, with the solvent polarity being varied by changing the volumetric ratio of methanol to water. The change in chemical shift (Δδ) relative to the least polar solvent mixture (MeOH:H₂O = 4:1) was recorded.
The results, summarized in the table below, reveal significant differences in the chemical shift dispersion among the tested trifluoromethyl tags.
| Trifluoromethyl Tag | Abbreviation | Δδ (ppm) in MeOH:H₂O (1:4) |
| 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide | BTFMA | 0.85 |
| N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide | 3-BTFMA | 0.70 |
| 3-bromo-1,1,1-trifluoropropan-2-ol | BTFP | 0.35 |
| 1-bromo-3,3,4,4,4-pentafluorobutan-2-one | BPFB | 0.30 |
| 3-bromo-1,1,1-trifluoropropan-2-one | BTFA | 0.25 |
| 2,2,2-trifluoroethyl-1-thiol | TFET | 0.15 |
The experimental data clearly indicates that the BTFMA tag exhibits the largest chemical shift dispersion (0.85 ppm) in response to the change in solvent polarity. This suggests that BTFMA is the most sensitive probe among the tested group for detecting alterations in the local environment. The structurally similar 3-BTFMA also shows high sensitivity. In contrast, the commonly used tags BTFA and TFET display significantly smaller chemical shift ranges, indicating lower sensitivity to environmental polarity changes.
Experimental Workflow
The general workflow for assessing the environmental sensitivity of trifluoromethyl tags using ¹⁹F NMR is a multi-step process. It begins with the selection and preparation of the tags and a model peptide or protein, followed by conjugation, purification, and finally, NMR data acquisition and analysis.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the work of Ye et al. (2015).
Conjugation of Trifluoromethyl Tags to Glutathione
-
Preparation of Glutathione Solution: A 10 mM solution of reduced glutathione (GSH) was prepared in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Addition of Trifluoromethyl Tag: The specific trifluoromethyl tagging reagent (BTFMA, 3-BTFMA, BTFP, BPFB, BTFA, or TFET) was added to the glutathione solution to a final concentration of 1 mM.
-
Reaction Conditions:
-
For BTFA, the reaction mixture was heated to 65°C for 5 minutes.
-
For BTFMA, 3-BTFMA, BTFP, and BPFB, the reaction was incubated at room temperature.
-
For TFET, a two-step reaction involving 2,2'-dipyridyldisulfide (DPS) was performed.
-
-
Confirmation of Conjugation: The successful conjugation of the tag to glutathione was generally confirmed by mass spectrometry and NMR. No further purification steps were performed on the conjugated peptide.
¹⁹F NMR Spectroscopy
-
Sample Preparation: The glutathione-tag conjugates were dissolved in a series of methanol/water solvent mixtures with varying volumetric ratios, ranging from a non-polar mixture of MeOH:H₂O = 4:1 to a polar mixture of MeOH:H₂O = 1:4.
-
NMR Data Acquisition:
-
¹⁹F NMR spectra were acquired on a 600 MHz Varian Inova spectrometer equipped with a cryogenic probe.
-
All experiments were performed at a temperature of 35°C.
-
-
Data Processing and Referencing:
-
The acquired spectra were processed using appropriate NMR software.
-
The ¹⁹F NMR chemical shifts were referenced to an external standard of sodium fluoride (B91410) (NaF) set to -122.25 ppm.
-
-
Analysis of Chemical Shift Changes: The chemical shift of each tag in the various solvent mixtures was measured, and the change in chemical shift (Δδ) was calculated relative to the chemical shift in the most non-polar solvent mixture (MeOH:H₂O = 4:1).
Conclusion
The choice of a trifluoromethyl tag for ¹⁹F NMR studies of protein dynamics has a significant impact on the resolution and interpretability of the results. The experimental data presented in this guide demonstrates that trifluoromethyl tags with a CF₃ group directly attached to an aromatic ring, such as BTFMA and 3-BTFMA , exhibit superior sensitivity to changes in the local environment compared to aliphatic trifluoromethyl tags like BTFA and TFET. For researchers aiming to resolve subtle conformational states or monitor sensitive binding events, BTFMA offers a clear advantage. This guide, along with the provided experimental protocols, serves as a valuable resource for making an informed decision on the most suitable trifluoromethyl tag for your specific research application.
Assessing the Stability of Bioconjugates Formed with 1,1,1-Trifluoroethyl-PEG4-azide: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic profile of the resulting molecule. This guide provides a comparative analysis of bioconjugates formed using 1,1,1-Trifluoroethyl-PEG4-azide, focusing on their stability in physiological conditions. We compare this linker to other commonly used bioconjugation chemistries, namely those involving N-hydroxysuccinimide (NHS) esters and maleimides, and provide supporting experimental protocols for stability assessment.
The this compound linker is a unique reagent that combines two key functionalities: an azide (B81097) group for bioorthogonal "click" chemistry and a 1,1,1-trifluoroethyl ester moiety. The azide enables a highly stable triazole linkage through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][2][3] This triazole ring is exceptionally robust and resistant to chemical and enzymatic degradation.[1][4] Concurrently, the trifluoroethyl ester presents a potential site for controlled cleavage by esterase enzymes, which are prevalent in biological systems. This dual nature—a highly stable conjugation linkage with a potentially labile ester—offers intriguing possibilities for applications such as prodrug design and controlled release.
Comparative Stability of Bioconjugate Linkages
The stability of a bioconjugate is largely determined by the chemical nature of the linkage between the biomolecule and the payload. Below, we compare the stability of the triazole linkage formed from this compound with the amide bonds from NHS esters and the thioether bonds from maleimides.
This compound:
-
Triazole Linkage (from Azide): The 1,2,3-triazole ring formed via click chemistry is considered one of the most stable linkages in bioconjugation.[1][4] It is resistant to hydrolysis, oxidation, and enzymatic degradation, making it ideal for applications requiring long-term stability in vivo.[1]
-
Trifluoroethyl Ester Moiety: In contrast to the triazole ring, esters are susceptible to hydrolysis. The presence of electron-withdrawing fluorine atoms in the 1,1,1-trifluoroethyl group can significantly increase the susceptibility of the ester bond to cleavage by esterases. This suggests that bioconjugates with this linker may be designed for controlled payload release in environments with high esterase activity.
NHS Ester-based Linkers:
-
Amide Bond: NHS esters react with primary amines (e.g., lysine (B10760008) residues on proteins) to form highly stable amide bonds. While generally robust, these bonds can be subject to enzymatic cleavage by proteases, although this is typically a slow process for non-specific amide bonds.
Maleimide-based Linkers:
-
Thioether Bond: Maleimides react with free thiols (e.g., cysteine residues) to form a succinimidyl thioether linkage. A known limitation of this chemistry is the potential for the retro-Michael reaction, especially in the presence of other thiols like glutathione, which can lead to deconjugation.[5] However, strategies exist to improve the stability of this linkage.
Quantitative Stability Data
The following table summarizes the stability of different bioconjugate linkages under various conditions. It is important to note that direct, head-to-head comparative stability data for bioconjugates formed with this compound is not extensively available in the literature. The stability of its trifluoroethyl ester moiety is inferred from studies on similar small molecules.
| Linker Chemistry | Linkage Type | Stability in Buffer (PBS) | Stability in Serum/Plasma | Key Considerations |
| Azide-Alkyne Cycloaddition | 1,2,3-Triazole | Highly Stable (t½ > 96 h)[6] | Highly Stable[7] | Forms a robust, non-cleavable linkage.[1][4] |
| 1,1,1-Trifluoroethyl Ester | Ester | Susceptible to base-catalyzed hydrolysis. | Potentially low (cleaved by esterases). | Designed for potential controlled release. |
| NHS Ester Chemistry | Amide | Highly Stable | Generally Stable (t½ can be ~7 days)[5] | Susceptible to protease cleavage over time. |
| Maleimide Chemistry | Thioether | Stable | Variable (t½ can range from hours to days)[6][8] | Prone to retro-Michael reaction and thiol exchange.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of bioconjugates.
Protocol 1: In Vitro Plasma Stability Assay using HPLC
Objective: To determine the half-life of a bioconjugate in plasma.
Materials:
-
Bioconjugate of interest
-
Human or mouse plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC system with a suitable column (e.g., reverse-phase C18) and detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Preparation: Pre-warm plasma and PBS to 37°C. Prepare a stock solution of the bioconjugate in a compatible solvent (e.g., DMSO).
-
Incubation: Spike the bioconjugate stock solution into the pre-warmed plasma to a final concentration of, for example, 10 µM.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma-bioconjugate mixture.
-
Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop the reaction.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by a validated HPLC method to quantify the amount of intact bioconjugate remaining.
-
Data Analysis: Plot the percentage of intact bioconjugate remaining versus time. Calculate the half-life (t½) from the slope of the linear range of the logarithmic plot.
Protocol 2: Forced Degradation Study
Objective: To assess the stability of the bioconjugate under stressed conditions.
Materials:
-
Bioconjugate of interest
-
Solutions of varying pH (e.g., 0.1 M HCl, pH 7.4 PBS, 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system
Procedure:
-
Sample Preparation: Prepare solutions of the bioconjugate in the different stress condition solutions.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours).
-
Neutralization (for acid/base samples): After incubation, neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by HPLC to determine the percentage of the parent bioconjugate remaining and to identify major degradation products.
Visualizations
Bioconjugation via Click Chemistry
Caption: Reaction scheme for bioconjugation using this compound.
Workflow for Bioconjugate Stability Assessment
Caption: Experimental workflow for assessing the in vitro stability of bioconjugates.
Logical Comparison of Linker Stability
Caption: Logical comparison of the stability characteristics of different bioconjugate linkages.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Linear vs. Branched PEG Linkers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The architecture of polyethylene (B3416737) glycol (PEG) linkers is a critical design parameter in the development of drug delivery systems, significantly influencing the efficacy, pharmacokinetics, and safety of therapeutic agents. The choice between a linear and a branched PEG linker can profoundly impact a drug conjugate's solubility, stability, hydrodynamic volume, and in vivo performance. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to inform the selection of the optimal linker for specific drug delivery applications.
At a Glance: Linear vs. Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Architecture | Single, unbranched chain of ethylene (B1197577) glycol units.[1][] | Multiple PEG arms extending from a central core.[1][][3] |
| Hydrodynamic Volume | Smaller for a given molecular weight. | Larger for a given molecular weight, which can contribute to reduced renal clearance.[1][4] |
| "Stealth" Effect | Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.[4] | Offers a more significant shielding effect due to its three-dimensional structure, leading to enhanced protection from the reticuloendothelial system.[4] |
| Drug Loading (for ADCs) | Typically allows for a lower drug-to-antibody ratio (DAR) as one linker generally attaches one drug molecule.[4] | Can potentially enable a higher DAR as one linker can be designed to attach multiple drug molecules.[3][4][5] |
| In Vivo Half-Life | Generally shorter compared to branched PEGs of a similar total molecular weight.[4] | Often results in a significantly longer circulation time in the bloodstream.[4][6] |
| Steric Hindrance | Minimal, which can be advantageous for preserving the binding affinity of the targeting molecule.[4] | Increased, which may sometimes negatively impact the binding affinity of the targeting molecule or the enzymatic cleavage of the linker.[1] |
| Immunogenicity | Can elicit anti-PEG antibodies. | The more complex structure may in some cases lead to a more pronounced immune response, though it can also provide enhanced shielding. |
Quantitative Performance Comparison
The following tables summarize key quantitative data from studies comparing the properties and performance of biomolecules conjugated with linear and branched PEG linkers.
Table 1: Hydrodynamic Radius of PEGylated Proteins and Nanocarriers
A larger hydrodynamic radius can lead to reduced renal clearance and a longer in vivo half-life.[1]
| Conjugate | Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified Human Serum Albumin (HSA) | - | - | 3.5[1] |
| PEGylated HSA | Linear | 5 | 4.2[1] |
| Linear | 10 | 5.2[1] | |
| Linear | 20 | 6.1[1] | |
| Branched | 20 | 6.4[1] | |
| Polymeric Nanocarriers | Linear | 12 | 5.42 ± 0.28[1] |
| Linear | 20 | 7.36 ± 0.20[1] | |
| Four-Arm Branched | 20 | 6.83 ± 0.09[1] | |
| Linear | 40 | 9.58 ± 0.35[1] | |
| Four-Arm Branched | 40 | 9.25 ± 0.40[1] |
Note: While a study on PEGylated proteins suggested no significant difference in viscosity radii between linear and branched PEG-proteins of the same total molecular weight, other data indicates that branched PEGs can lead to a larger hydrodynamic radius.[7][8]
Table 2: In Vivo Pharmacokinetics of PEGylated TNF Nanobodies (40 kDa total PEG)
This data demonstrates the superior pharmacokinetic profile of branched PEG conjugates in terms of in vivo exposure and clearance rate.[4][6]
| Linker Architecture | In Vivo Exposure (AUC) | Clearance Rate |
| Linear (1 x 40 kDa) | Lower | Higher |
| Branched (2 x 20 kDa) | Higher | Lower |
| Branched (4 x 10 kDa) | Highest | Lowest |
Table 3: In Vitro Cytotoxicity of Trastuzumab-Based Antibody-Drug Conjugates (ADCs) against a HER2-Positive Cell Line
The architecture and length of the linker can significantly impact the cytotoxic activity of an ADC.[9]
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) |
| Homogeneous DAR 2 (Linear Linker) | 2 | ~0.5[1] |
| Homogeneous DAR 6 ("Short" Branched Linker) | 6 | 0.68[1][9] |
| Homogeneous DAR 6 ("Long" Branched Linker) | 6 | 0.074[1][9] |
| Heterogeneous DAR 6 (Control) | 6 | ~0.08[1] |
Visualizing the Concepts
Structural Comparison of Linkers
References
- 1. benchchem.com [benchchem.com]
- 3. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Click Chemistry Reagents for Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of appropriate chemical tools is paramount for success. While 1,1,1-Trifluoroethyl-PEG4-azide serves as a valuable reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a landscape of alternative reagents offers distinct advantages in terms of reaction kinetics, biocompatibility, and stability. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the optimal reagent for specific research applications.
The primary alternatives to traditional copper-catalyzed click chemistry fall into two main categories: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. These methods obviate the need for cytotoxic copper catalysts, making them ideal for applications in living systems.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC utilizes strained cyclooctyne (B158145) reagents that react spontaneously with azides. The most common cyclooctynes are Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN).
Key Performance Characteristics:
-
Reaction Kinetics: DBCO generally exhibits faster reaction kinetics with aliphatic azides compared to BCN due to its higher ring strain.[1] However, BCN shows a significantly higher reaction rate with aromatic azides.[1] The choice between the two therefore depends on the nature of the azide-containing molecule.
-
Stability: A critical differentiator is their stability in the presence of biological thiols, such as glutathione. BCN is significantly more stable than DBCO under these conditions, making it a superior choice for intracellular applications.[1][2]
-
Hydrophilicity and Size: BCN is smaller and generally less hydrophobic than DBCO, which can be advantageous when minimal perturbation of the target biomolecule is desired.[3] The PEG4 linker in this compound imparts hydrophilicity, a property that can also be incorporated into DBCO and BCN reagents through PEGylation.[4]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction between a tetrazine and a strained alkene, typically a trans-cyclooctene (B1233481) (TCO), is the fastest known bioorthogonal reaction.[5] This makes it exceptionally well-suited for in vivo applications where reactant concentrations are low and rapid conjugation is essential.[5]
Key Performance Characteristics:
-
Reaction Kinetics: IEDDA reactions are orders of magnitude faster than SPAAC reactions, with second-order rate constants reaching up to 106 M-1s-1.[5][6] The kinetics can be tuned by modifying the substituents on the tetrazine ring.[7]
-
Specificity: The reaction between tetrazines and TCO is highly specific and bioorthogonal, with no cross-reactivity with other functional groups found in biological systems.[6]
The Role of the 1,1,1-Trifluoroethyl Group
Quantitative Data Summary
The following tables summarize the key quantitative data for the discussed click chemistry reagents.
| Reagent | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| SPAAC | |||
| DBCO | Benzyl azide (B81097) | ~0.24 - 1.0 | CH₃CN:H₂O (3:1) / various |
| BCN | Benzyl azide | ~0.07 - 0.11 | CH₃CN:H₂O (3:1) / various |
| DBCO | Phenyl azide | ~0.033 | CH₃CN:H₂O (3:1) |
| BCN | Phenyl azide | ~0.2 | CH₃CN:H₂O (3:1) |
| IEDDA | |||
| Tetrazine (various) | TCO | ~210 - 30,000 | PBS, 37°C |
| Tetrazine (various) | BCN | ~3.6 - 125 | Methanol |
Note: Reaction rates are highly dependent on the specific derivatives of the reactants, solvent, and temperature.[1][8]
| Reagent | Condition | Stability | Key Observation |
| DBCO | Glutathione (GSH) | Less stable (half-life ~71 min) | Susceptible to degradation by common intracellular thiols. |
| BCN | Glutathione (GSH) | More stable (half-life ~6 h) | Preferred for applications in reducing environments. |
| DBCO | TCEP | Unstable over 24 hours | Not suitable for use with this common reducing agent. |
| BCN | TCEP | More stable | A better choice when reducing conditions are necessary. |
Experimental Protocols
Determining Second-Order Rate Constants for SPAAC Reactions via ¹H NMR Spectroscopy
This protocol describes a general method for comparing the reaction rates of different cyclooctynes with an azide.
Materials:
-
Cyclooctyne reagent (e.g., DBCO or BCN derivative)
-
Azide reagent (e.g., Benzyl azide)
-
Anhydrous deuterated solvent (e.g., CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the cyclooctyne, azide, and internal standard in the deuterated solvent of known concentrations.
-
In an NMR tube, mix the azide and internal standard solutions.
-
Acquire a baseline ¹H NMR spectrum.
-
Initiate the reaction by adding the cyclooctyne stock solution to the NMR tube, ensuring rapid mixing.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a unique, well-resolved proton on the cyclooctyne and the internal standard.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the known concentration of the internal standard.
-
For a second-order reaction with one reactant in excess (pseudo-first-order conditions), plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess.
General Protocol for Antibody-TCO Ligation with a Tetrazine-Functionalized Molecule
This protocol outlines a typical bioconjugation experiment using the IEDDA reaction.
Materials:
-
Antibody solution (1-5 mg/mL)
-
TCO-NHS ester
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Spin desalting columns
Procedure:
-
Antibody Activation:
-
To the antibody solution, add a 10-20 fold molar excess of TCO-NHS ester dissolved in a small amount of DMSO.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the reaction buffer.
-
-
Tetrazine Ligation:
-
To the TCO-activated antibody solution, add a 2-5 fold molar excess of the tetrazine-functionalized molecule.
-
The reaction is typically very fast and can be complete within minutes at room temperature.
-
The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine (if applicable) or by analytical techniques such as UV-Vis spectroscopy or mass spectrometry.
-
-
Purification:
-
Purify the final antibody conjugate using a spin desalting column or size-exclusion chromatography to remove any unreacted tetrazine-functionalized molecule.
-
Visualizing Click Chemistry Workflows
Caption: General workflows for SPAAC and IEDDA click chemistry reactions.
Caption: Experimental workflows for reaction kinetics and bioconjugation.
Caption: Logical flow for selecting a suitable click chemistry reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Issuu [issuu.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Biocompatibility of Trifluoroethylated PEG Linkers and Their Alternatives
For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design of bioconjugates, influencing the overall efficacy, safety, and pharmacokinetic profile of the therapeutic. While polyethylene (B3416737) glycol (PEG) has been the gold standard for decades, concerns regarding its immunogenicity and non-biodegradability have driven the development of alternative linker technologies. This guide provides an objective comparison of trifluoroethylated PEG linkers and other emerging alternatives, supported by available experimental data, to inform the rational selection of linkers for next-generation bioconjugates.
Introduction to Linker Technologies
Linkers are molecular bridges that connect a biologically active molecule, such as a protein or a small molecule drug, to another molecule, often to enhance its therapeutic properties. The ideal linker should be biocompatible, stable in circulation, and allow for the efficient release of the active molecule at the target site if required.
Trifluoroethylated PEG Linkers: A Fluorinated Alternative
Trifluoroethylation involves the introduction of trifluoroethyl groups (-CH2CF3) into the PEG structure. This modification aims to leverage the unique properties of fluorine, such as high electronegativity and hydrophobicity, to potentially overcome some of the limitations of traditional PEG. The strong carbon-fluorine bond is expected to enhance the chemical and thermal stability of the linker. Furthermore, the introduction of fluorine may alter the polymer's interaction with biological systems, potentially reducing its immunogenicity and improving its pharmacokinetic profile. While research into fluorinated polymers for biomedical applications is growing, direct comparative studies on the biocompatibility of trifluoroethylated PEG linkers are still emerging.
Common Alternatives to PEG Linkers
Several classes of alternative linkers have been developed to address the "PEG dilemma," which includes pre-existing anti-PEG antibodies in a significant portion of the population and the non-biodegradable nature of PEG.[1] Prominent alternatives include:
-
Polysarcosine (pSar): A polymer of the endogenous amino acid sarcosine (B1681465) (N-methylated glycine), pSar is biodegradable and has shown to be non-immunogenic.[1][2] It exhibits physicochemical properties similar to PEG, such as high water solubility.[2]
-
Polypeptides: These linkers are composed of naturally occurring amino acids, making them biodegradable and generally associated with low immunogenicity.[1] The sequence of amino acids can be tailored to control properties like solubility and cleavability.[3]
-
Other Hydrophilic Polymers: A variety of other synthetic and natural polymers, such as zwitterionic polymers and polysaccharides (e.g., dextran), are being explored as PEG alternatives due to their hydrophilicity and biocompatibility.[1]
Comparative Biocompatibility Data
The following tables summarize the available quantitative and qualitative data comparing the biocompatibility of different linker technologies. It is important to note that direct comparative data for trifluoroethylated PEG linkers is limited in the current literature.
Table 1: In Vitro Cytotoxicity
| Linker Type | Cell Line(s) | Assay | Results | Reference(s) |
| Trifluoroethylated PEG | Not specified | Not specified | Data not available in direct comparative studies. Fluorinated PEG-polypeptide micelles have shown low cytotoxicity.[4][5] | [4][5] |
| Traditional PEG | Various | MTT, etc. | Generally considered non-cytotoxic at typical concentrations used in bioconjugation.[6][7] | [6][7] |
| Polysarcosine (pSar) | Various | Not specified | Reported to have no cytotoxicity.[2] | [2] |
| Polypeptides | Various | Not specified | Generally considered non-cytotoxic, as they are composed of natural amino acids.[8][9] | [8][9] |
Table 2: Immunogenicity
| Linker Type | Study Type | Key Findings | Reference(s) |
| Trifluoroethylated PEG | Not specified | Data not available in direct comparative studies. Fluorination is hypothesized to reduce immunogenicity. | |
| Traditional PEG | Human & Animal | Can elicit anti-PEG antibodies (IgM and IgG), leading to accelerated blood clearance.[1] | [1] |
| Polysarcosine (pSar) | Animal | Polysarcosine-Interferon conjugate elicited significantly less anti-interferon antibodies compared to PEG-Interferon conjugate.[6][10] | [6][10] |
| Polypeptides | General | Generally considered to have low immunogenicity due to their composition of natural amino acids.[1] | [1] |
Table 3: In Vivo Stability (Pharmacokinetics)
| Linker Type | Study Focus | Key Findings | Reference(s) |
| Trifluoroethylated PEG | Not specified | Data not available in direct comparative studies. | |
| Traditional PEG | Various Bioconjugates | Generally prolongs the circulation half-life of conjugated molecules.[11] | [11] |
| Polysarcosine (pSar) | Interferon Conjugate | Showed a comparable ability to prolong the circulation half-life of interferon in vivo as PEG.[6][10] | [6][10] |
| Polypeptides | Fusion Proteins | Can extend plasma half-life by increasing hydrodynamic size and reducing renal clearance.[3][12] | [3][12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of linker biocompatibility.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the linker-conjugated molecule and control compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Immunogenicity Assay: Anti-PEG Antibody ELISA
An enzyme-linked immunosorbent assay (ELISA) can be used to detect and quantify anti-PEG antibodies in serum or plasma samples.
Protocol:
-
Plate Coating: Coat a 96-well microplate with a PEG-conjugated protein (e.g., PEG-BSA) and incubate overnight.
-
Blocking: Block the unoccupied sites in the wells with a blocking buffer (e.g., BSA or milk solution) to prevent non-specific binding.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate to allow any anti-PEG antibodies to bind to the coated PEG.
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to the primary antibody isotype being measured (e.g., anti-human IgM or IgG).
-
Substrate Addition: Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. The HRP enzyme will catalyze the conversion of TMB into a colored product.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of anti-PEG antibodies in the sample.
In Vivo Stability Assessment
In vivo stability is typically evaluated by pharmacokinetic (PK) studies in animal models.[4][14]
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., mice or rats).
-
Administration: Administer the linker-conjugated molecule intravenously to the animals.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Quantification: Quantify the concentration of the intact conjugate in the plasma/serum samples using methods such as ELISA or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Plot the concentration-time data and use pharmacokinetic modeling software to determine key parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd). These parameters provide a quantitative measure of the in vivo stability of the conjugate.[4][14]
Visualizations
Workflow for Evaluating Linker Biocompatibility
Caption: A generalized workflow for the systematic evaluation of linker biocompatibility.
Factors Influencing Linker Immunogenicity
Caption: Key factors influencing the immunogenic potential of polymer linkers.
Logical Relationship of Linker Technologies
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 4. Fluorinated PEG-Polypeptide Polyplex Micelles Have Good Serum-Resistance and Low Cytotoxicity for Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity and Immunogenicity Evaluation of Synthetic Cell-penetrating Peptides for Methotrexate Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 1,1,1-Trifluoroethyl-PEG4-azide
Hazard Summary: 1,1,1-Trifluoroethyl-PEG4-azide is a molecule that combines the risks associated with organic azides with the properties of polyethylene (B3416737) glycol (PEG).
-
Organic Azides: These compounds are energetic and can be sensitive to shock, friction, heat, and light, posing a risk of explosion. They are highly reactive and can form dangerously explosive heavy metal azides upon contact with certain metals. Mixing azides with acids can generate hydrazoic acid, which is both highly toxic and explosive.[1][2]
-
PEGylated Compounds: Polyethylene glycol (PEG) is generally considered to have a low toxicity profile and is used in numerous pharmaceutical applications.[3][4][5] However, it is important to handle all chemicals with care, as even substances generally regarded as safe can pose risks under certain conditions.[6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses when there is a risk of explosion or splash.[1] | Protects eyes from splashes and potential explosions. |
| Hand Protection | Double gloving is recommended. A chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove. For high-toxicity azides, Silver Shield™ gloves are advised.[1][7] | Provides a barrier against skin contact. Double gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Skin and Body Protection | A flame-resistant lab coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are mandatory.[8] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation and work cannot be contained, a respirator may be necessary.[7][8] | Prevents inhalation of potentially harmful aerosols or vapors. |
Operational Plan: Step-by-Step Handling Procedures
All work with this compound must be conducted in a properly functioning chemical fume hood with the sash at the lowest practical height. A blast shield should be placed between the user and the experimental setup.[1]
Preparation and Weighing:
-
Inspect Equipment: Before starting, ensure all glassware is free of cracks and stars. Avoid using glassware with ground glass joints when possible to minimize friction.[7]
-
Use Non-Metal Utensils: Never use metal spatulas to handle azides as this can lead to the formation of explosive metal azides.[1][7] Use plastic or ceramic spatulas instead.[1]
-
Weighing: Weigh the compound on anti-static weighing paper or in a disposable container.
Running the Reaction:
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon).
-
Temperature Control: Maintain careful control over the reaction temperature. Avoid excessive heating, as this can lead to decomposition.
-
Avoid Friction and Shock: Do not grind, scratch, or subject the compound to strong agitation.[7]
-
Small Quantities: Work with the smallest feasible quantities of the material.[1]
Post-Reaction Work-up:
-
Quenching: If necessary, quench the reaction carefully in the fume hood. Be aware of any potential gas evolution.
-
Extraction and Purification: Perform extractions and purifications in the fume hood.
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent accidents.
Waste Segregation:
-
Dedicated Waste Container: All waste contaminated with this compound should be collected in a clearly labeled, dedicated waste container.
-
No Mixing: Do not mix azide (B81097) waste with other chemical waste streams, especially acidic or metallic waste.[1]
Decontamination of Glassware:
-
Rinse: In a fume hood, rinse glassware that has been in contact with the azide compound with a freshly prepared 10% sodium nitrite (B80452) solution.
-
Acidify: Follow the nitrite rinse with a 10% solution of a dilute acid, such as acetic acid.
-
Final Rinse: Rinse thoroughly with copious amounts of water.
-
Dispose of Rinse: The rinsate should be collected and disposed of as hazardous waste.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. purdue.edu [purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
